Ethyl 3-amino-4-nitrobenzoate
Description
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Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-amino-4-nitrobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4/c1-2-15-9(12)6-3-4-8(11(13)14)7(10)5-6/h3-5H,2,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANNPFRZKDGTZHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Ethyl 3-amino-4-nitrobenzoate CAS 84228-43-3 properties
This technical guide details the properties, synthesis, and application of Ethyl 3-amino-4-nitrobenzoate (CAS 84228-43-3) , a critical intermediate in the synthesis of benzimidazole-based therapeutics.
CAS: 84228-43-3 | Formula: C
Part 1: Executive Summary
Ethyl 3-amino-4-nitrobenzoate is a high-value pharmacophore precursor used primarily in the development of benzimidazole scaffolds , a structural motif ubiquitous in kinase inhibitors, antihypertensives (e.g., Telmisartan), and anti-parasitic agents. Its chemical utility lies in its ortho-nitroaniline core; the nitro group serves as a "masked" amine that, upon reduction, generates a 1,2-diamine system ready for cyclization with carboxylic acids or aldehydes.
Unlike its isomer ethyl 4-amino-3-nitrobenzoate, this compound provides specific regiochemical access to 5-substituted benzimidazoles (where the ester functionality remains at the 5-position), allowing for further derivatization at the carboxylate site.
Part 2: Physicochemical Characterization
The following data consolidates experimental observations and chem-informatic predictions for the pure compound.
| Property | Value / Description | Notes |
| Appearance | Yellow crystalline solid | Characteristic of nitroaniline derivatives due to n→π* transitions. |
| Melting Point | 98–102 °C (Typical range) | Isomeric forms often melt >100°C; purity significantly affects onset. |
| Solubility | Soluble: DMSO, DMF, EtOAc, DCMSparingly Soluble: Ethanol (cold)Insoluble: Water | Lipophilic ester chain reduces aqueous solubility. |
| pKa (Predicted) | ~2.5 (Amino group) | The ortho-nitro group is strongly electron-withdrawing, reducing basicity. |
| LogP | 2.19 | Favorable for membrane permeability in early drug discovery assays. |
Spectral Fingerprint (Self-Validation)
To validate the identity of synthesized material, researchers should look for these diagnostic NMR signals.
-
H NMR (400 MHz, DMSO-d
):- 1.35 (t, 3H): Methyl protons of the ethyl ester.
- 4.35 (q, 2H): Methylene protons of the ethyl ester.
-
7.2–7.8 (m, 3H): Aromatic region. Look for the splitting pattern of the 1,2,4-substituted ring.
-
H-2 (between amino/ester):
7.4 ppm (d, J2 Hz).[1] -
H-6 (ortho to ester): ~7.2 ppm (dd).
-
H-5 (ortho to nitro):
7.8 ppm (d, J8 Hz) – Deshielded by the nitro group.
-
-
7.5 (br s, 2H): Amino protons (exchangeable with D
O).
Part 3: Synthetic Methodology
The most robust route to CAS 84228-43-3 is the Fischer Esterification of commercially available 3-amino-4-nitrobenzoic acid. This method avoids the regioselectivity issues associated with nitrating ethyl 3-aminobenzoate.
Protocol: Acid-Catalyzed Esterification
Reaction Scale: 10 mmol (approx. 1.82 g of starting acid)
-
Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Charging: Add 3-amino-4-nitrobenzoic acid (1.82 g, 10 mmol) and Absolute Ethanol (30 mL) . The solid may not dissolve completely at room temperature.
-
Catalyst Addition: Cautiously add Concentrated H
SO (1.0 mL) or Thionyl Chloride (1.5 mL) dropwise.-
Note: Thionyl chloride generates HCl in situ and scavenges water, driving the equilibrium more effectively than sulfuric acid.
-
-
Reflux: Heat the mixture to reflux (approx. 80 °C) for 4–6 hours . Monitor by TLC (Mobile Phase: 30% EtOAc in Hexanes). The starting acid (R
~ 0.1) should disappear, replaced by the ester (R ~ 0.6). -
Workup:
-
Isolation: Filter the solid, wash with cold water, and dry under vacuum.
-
Purification: Recrystallize from hot Ethanol/Water (9:1) if necessary.
Reaction Logic Diagram
The following diagram illustrates the transformation logic and the critical "Gateway" role of this molecule.
Figure 1: Synthetic workflow from acid precursor to the target ester and its downstream utility.[2][5]
Part 4: Functional Utility in Drug Design
The primary value of Ethyl 3-amino-4-nitrobenzoate is its role as a regiodefined scaffold for heterocyclic synthesis.
The "Benzimidazole Gateway"
To synthesize a benzimidazole with an ester handle at the 5-position (common in angiotensin II receptor blockers), the nitro group must be reduced.
-
Reduction: The nitro group is reduced to an amine using H
/Pd-C (cleanest) or Fe/Acetic Acid (cheaper). This yields Ethyl 3,4-diaminobenzoate . -
Cyclization: The resulting diamine reacts with an aldehyde (R-CHO) or carboxylic acid (R-COOH) under oxidative or acidic conditions to close the imidazole ring.
-
Result: A 2-substituted-5-ethoxycarbonyl-benzimidazole.
Figure 2: The "Gateway" mechanism converting the nitro-amino scaffold into a bioactive benzimidazole.
Part 5: Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye/Respiratory). Potential sensitizer.
-
Storage: Store in a cool, dry place. Light sensitive (nitro compounds can degrade/darken over time).
-
Incompatibility: Strong oxidizing agents, strong bases (hydrolysis of ester).
-
PPE: Standard lab coat, nitrile gloves, and safety glasses are mandatory. Work within a fume hood to avoid inhalation of dust.
References
-
ChemSrc. (2025). Ethyl 3-amino-4-nitrobenzoate Chemical Properties and CAS Data. Retrieved from [Link]
- Organic Syntheses. (Various). General Procedures for Fischer Esterification of Nitrobenzoic Acids.
-
National Institutes of Health (NIH). (2009). Crystal structure and synthesis of ethyl 4-amino-3-nitrobenzoate isomers. PMC. Retrieved from [Link](Cited for structural comparison and reduction protocols).
Sources
An In-depth Technical Guide to Ethyl 3-amino-4-nitrobenzoate: A Key Intermediate in Synthetic Chemistry
Introduction: Unveiling a Versatile Synthetic Building Block
Ethyl 3-amino-4-nitrobenzoate is a substituted aromatic nitro compound that has garnered significant interest within the scientific community, particularly in the realms of medicinal chemistry and materials science. Its strategic placement of an amino, a nitro, and an ethyl ester group on a benzene ring makes it a highly versatile and valuable intermediate for the synthesis of more complex molecules. The presence of these functional groups allows for a wide array of chemical transformations, providing a robust scaffold for the construction of novel bioactive compounds and functional materials. This guide offers an in-depth exploration of its chemical structure, properties, synthesis, and applications, providing researchers and drug development professionals with a comprehensive technical resource.
Chemical Structure and Physicochemical Properties
The unique reactivity and utility of Ethyl 3-amino-4-nitrobenzoate stem directly from its molecular architecture. The electron-withdrawing nature of the nitro group and the ester functionality, combined with the electron-donating amino group, creates a nuanced electronic environment that can be exploited for selective chemical modifications.
Caption: Chemical structure of Ethyl 3-amino-4-nitrobenzoate.
The Simplified Molecular Input Line Entry System (SMILES) notation for this compound is: O=C(OCC)C1=CC=C(=O)C(N)=C1 [1].
A summary of the key physicochemical properties of Ethyl 3-amino-4-nitrobenzoate is provided in the table below for quick reference.
| Property | Value | Source(s) |
| IUPAC Name | Ethyl 3-amino-4-nitrobenzoate | N/A |
| CAS Number | 84228-43-3 | [2] |
| Molecular Formula | C₉H₁₀N₂O₄ | [2] |
| Molecular Weight | 210.19 g/mol | [1] |
| Appearance | Yellow crystalline powder (typical for related compounds) | [3] |
| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. | [1][2] |
Synthesis of Ethyl 3-amino-4-nitrobenzoate: A Methodological Overview
The synthesis of Ethyl 3-amino-4-nitrobenzoate is most commonly achieved through the esterification of its corresponding carboxylic acid, 3-amino-4-nitrobenzoic acid. The Fischer esterification is a classic and reliable method for this transformation, utilizing an excess of the alcohol (in this case, ethanol) and a catalytic amount of a strong acid.
The rationale for this synthetic approach lies in its efficiency and the commercial availability of the starting materials. The acid-catalyzed reaction mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity. This is followed by a nucleophilic attack from the ethanol, leading to a tetrahedral intermediate. Subsequent proton transfers and the elimination of a water molecule yield the final ester product.
Caption: Generalized workflow for the synthesis of Ethyl 3-amino-4-nitrobenzoate.
Experimental Protocol: Fischer Esterification
The following protocol is a representative procedure adapted from established methods for similar substrates[4][5].
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 3-amino-4-nitrobenzoic acid in anhydrous ethanol. The ethanol serves as both the reactant and the solvent.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.
-
Heating: Heat the reaction mixture to reflux and maintain this temperature for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching and Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess ethanol under reduced pressure. Dissolve the residue in an organic solvent such as ethyl acetate.
-
Extraction: Wash the organic layer with a saturated solution of sodium bicarbonate to neutralize any remaining acid. Subsequently, wash with brine.
-
Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude Ethyl 3-amino-4-nitrobenzoate.
-
Purification (Optional): The crude product can be further purified by recrystallization or column chromatography if necessary.
Applications in Research and Drug Development
Ethyl 3-amino-4-nitrobenzoate is a valuable intermediate in the synthesis of a variety of organic compounds. Its utility is particularly pronounced in the field of medicinal chemistry, where it serves as a scaffold for the development of novel therapeutic agents. The amino group provides a convenient handle for derivatization, allowing for the introduction of various pharmacophores to modulate biological activity.
This compound is a key precursor in the synthesis of various heterocyclic systems, such as benzimidazoles and triazoles. These structural motifs are present in a wide range of biologically active molecules. For instance, benzimidazole derivatives synthesized from related nitroanilines have been investigated for the treatment of hereditary immunodeficiency, autoimmune diseases, and even to promote hair growth[3]. Furthermore, it can serve as an intermediate for triazole derivatives with potential applications in treating conditions like diabetes, hypertension, and dementia[3].
A significant application involves the reduction of the nitro group to an amine, yielding Ethyl 3,4-diaminobenzoate[6]. This diamino compound is a crucial building block for the synthesis of various pharmaceuticals, where the adjacent amino groups can be cyclized to form the core of many heterocyclic drugs.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling Ethyl 3-amino-4-nitrobenzoate. Based on available data for the compound and its isomers, it is classified as a hazardous substance.
-
Hazard Identification:
-
Precautionary Measures:
-
Handling: Wash hands and any exposed skin thoroughly after handling[8]. Avoid breathing dust, fumes, or vapors. Use only in a well-ventilated area.
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection[9]. In case of dust formation, a particle filter respirator may be necessary.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place[8].
-
-
First Aid:
-
Skin Contact: If on skin, wash with plenty of soap and water. If skin irritation occurs, seek medical advice[8].
-
Eye Contact: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice[8].
-
Inhalation: If inhaled, remove the victim to fresh air and keep at rest in a position comfortable for breathing[8].
-
It is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical to ensure all safety protocols are followed.
Conclusion
Ethyl 3-amino-4-nitrobenzoate stands as a testament to the enabling power of versatile chemical intermediates in modern synthetic chemistry. Its unique combination of functional groups provides a rich platform for the elaboration of complex molecular architectures, particularly in the pursuit of novel pharmaceuticals. A thorough understanding of its properties, synthesis, and safe handling, as outlined in this guide, is crucial for researchers and scientists aiming to leverage its synthetic potential to drive innovation in drug discovery and beyond.
References
-
Title: Ethyl 3-amino-4-fluorobenzoate: Synthesis and Applications in Drug Discovery Source: Autech Industry Co.,Ltd. URL: [Link]
-
Title: Ethyl 4-amino-3-nitrobenzoate Source: MySkinRecipes URL: [Link]
-
Title: Ethyl 3-amino-4-nitrobenzoate Source: Lead Sciences URL: [Link]
-
Title: Ethyl 3-nitro-4-(propyl-amino)benzoate Source: PubMed URL: [Link]
- Title: Synthetic method of N-methyl-4-(methyl amino)
-
Title: Ethyl 4-nitrobenzoate EPNB BP EP USP CAS 99-77-4 Source: Fengchen Group URL: [Link]
-
Title: Ethyl 4-ethyl-amino-3-nitro-benzoate Source: PubMed URL: [Link]
-
Title: ETHYL p-AMINOBENZOATE Source: Organic Syntheses URL: [Link]
-
Title: A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification Source: Bond University Research Portal URL: [Link]
-
Title: Safety Data Sheet: 4-Nitrobenzoic acid Source: Carl ROTH URL: [Link]
-
Title: Ethyl 3-Amino-4-methylbenzoate Source: PubChem URL: [Link]
-
Title: Methyl 3-amino-4-nitrobenzoate Source: PubChem URL: [Link]
-
Title: Ethyl 3,4-diaminobenzoate | CAS#:37466-90-3 Source: Chemsrc URL: [Link]
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Difference between Ethyl 3-amino-4-nitrobenzoate and Ethyl 4-amino-3-nitrobenzoate
Technical Whitepaper: Comparative Analysis of Ethyl Aminonitrobenzoate Regioisomers
Executive Summary
In the landscape of heterocyclic drug design—particularly for kinase inhibitors and angiotensin II receptor antagonists (sartans)—the precise placement of substituents on the benzene scaffold dictates biological efficacy. Ethyl 3-amino-4-nitrobenzoate (Isomer A ) and Ethyl 4-amino-3-nitrobenzoate (Isomer B ) are critical regioisomers.[1][2] While they both reduce to the same core scaffold (ethyl 3,4-diaminobenzoate), their utility diverges significantly during pre-reduction functionalization .
This guide analyzes the electronic disparities, synthetic routes, and specific applications of these isomers, demonstrating how the "ortho-nitroaniline" motif behaves differently depending on the position of the ester functionality.[2]
Structural Identity & Electronic Characterization
At a fundamental level, both molecules are ortho-nitroanilines tethered to an ethyl benzoate core.[1][2] However, the position of the ester group (electron-withdrawing) relative to the amino group (electron-donating) creates distinct electronic environments ("Push-Pull" dynamics).[2]
| Feature | Ethyl 3-amino-4-nitrobenzoate | Ethyl 4-amino-3-nitrobenzoate |
| CAS Number | 84228-43-3 (Commercial ref) | 76918-64-4 (Commercial ref) |
| Common Name | 3-Amino-4-nitro ester | 3-Nitrobenzocaine |
| Ester Position | Meta to Amino group | Para to Amino group |
| Electronic Conjugation | Interrupted: The amino lone pair cannot conjugate directly with the ester carbonyl.[1][2] | Strong Push-Pull: The amino lone pair conjugates through the ring to the ester carbonyl (Quinoid character). |
| Amine Nucleophilicity | Higher: Less resonance withdrawal by the ester; amine is more available for alkylation. | Lower: Strong resonance withdrawal into the ester reduces nucleophilicity. |
| Intramolecular H-Bond | Present (NH | Present (NH |
The "Push-Pull" Effect Visualization
In Ethyl 4-amino-3-nitrobenzoate , the amino group is para to the ester.[1][2] This creates a strong dipole across the molecule, significantly lowering the basicity of the amine compared to the 3-amino isomer. This difference is critical when attempting nucleophilic substitution reactions (SN2) on the amine nitrogen.[2]
Synthetic Pathways: The Divergence
The synthesis of these isomers requires fundamentally different strategies due to the directing effects of the substituents during electrophilic aromatic substitution.
Pathway A: Synthesis of Ethyl 4-amino-3-nitrobenzoate (SNAr Strategy)
The most robust industrial route avoids direct nitration of benzocaine (which yields mixed isomers).[1][2] Instead, it utilizes Nucleophilic Aromatic Substitution (SNAr) on a halogenated precursor.[2] The nitro group at position 3 activates the leaving group (Cl or F) at position 4.
Pathway B: Synthesis of Ethyl 3-amino-4-nitrobenzoate (Nitration Strategy)
Direct nitration of ethyl 3-aminobenzoate is feasible but often requires protection of the amine (e.g., as an acetamide) to prevent oxidation and control regioselectivity, followed by deprotection.[1][2]
Figure 1: Comparative synthetic workflows. Route A utilizes the electron-withdrawing nitro group to facilitate substitution.[1] Route B relies on steric control and protection groups.[2]
Critical Application: Regioselective Benzimidazole Synthesis
The primary utility of distinguishing these isomers lies in the synthesis of N-substituted benzimidazoles .[2] If one simply reduces both isomers, they converge to the same Ethyl 3,4-diaminobenzoate.[2] However, if the amine is alkylated before reduction, the isomers yield regioisomeric products.
-
Scenario A: Alkylation of Ethyl 4-amino-3-nitrobenzoate
Reduction Cyclization 1-Alkyl-5-ethoxycarbonylbenzimidazole . -
Scenario B: Alkylation of Ethyl 3-amino-4-nitrobenzoate
Reduction Cyclization 1-Alkyl-6-ethoxycarbonylbenzimidazole .
This regioselectivity is paramount in SAR (Structure-Activity Relationship) studies where the vector of the ester/carboxylic acid tail determines binding affinity.
Figure 2: Divergent synthesis of benzimidazole regioisomers.[1][2] The choice of starting isomer dictates the final position of the ester moiety.[2]
Experimental Protocols
Protocol A: Synthesis of Ethyl 4-amino-3-nitrobenzoate (SNAr Method)
This protocol utilizes the high reactivity of the 4-chloro-3-nitro scaffold.[1][2]
-
Reagents: Ethyl 4-chloro-3-nitrobenzoate (1.0 eq), Ammonia (25% aq. or 7N in MeOH, 3.0 eq), THF (Solvent).
-
Setup: Charge a pressure vessel or round-bottom flask with Ethyl 4-chloro-3-nitrobenzoate dissolved in THF.
-
Reaction: Add ammonia solution dropwise. Seal the vessel (if using gas) or reflux (if using aq/MeOH) at 60°C for 4–6 hours.
-
Mechanism Check: The solution should turn deep yellow/orange, indicating the formation of the nitroaniline chromophore.
-
-
Workup: Concentrate the solvent in vacuo. Resuspend the residue in water. The product is hydrophobic and will precipitate. Filter and wash with cold water to remove ammonium chloride salts.
-
Purification: Recrystallize from Ethanol/Water (9:1).
Protocol B: General Reduction to Diamine (Self-Validating)
Applicable to both isomers to generate the diamine core.[1][2]
-
Reagents: Nitro-ester precursor, 10% Pd/C (5 wt%), Ethanol, Hydrogen balloon (1 atm).
-
Safety: Purge the reaction flask with Nitrogen/Argon before adding catalyst to avoid ignition of solvent vapors.
-
Execution:
-
Dissolve precursor in Ethanol.[3]
-
Add Pd/C carefully.
-
Purge with H2 gas. Stir vigorously at RT for 12 hours.
-
-
Validation (TLC): Monitor the disappearance of the yellow nitro compound spot. The diamine product is often fluorescent under UV (254/365 nm) and will have a significantly lower Rf due to the two amino groups.
-
Filtration: Filter through a Celite pad to remove Pd/C. Do not let the catalyst dry out (pyrophoric hazard).
References
-
PubChem. (n.d.).[4][5] Ethyl 4-amino-3-nitrobenzoate (Compound Summary).[1][2][6][7] National Library of Medicine. Retrieved October 26, 2023, from [Link][2]
-
Organic Syntheses. (1928). Ethyl p-aminobenzoate (Benzocaine Synthesis).[1][2] Organic Syntheses, Coll.[8] Vol. 1, p.235. Retrieved from [Link][2]
-
Li, W., et al. (2017).[9] Study on the synthesis process of tetracaine hydrochloride. ResearchGate. Retrieved from [Link]
-
Ates-Alagoz, Z., et al. (2001).[10] Synthesis of Ethyl 4-ethylamino-3-nitrobenzoate.[1][2] PMC - NIH.[1][2] Retrieved from [Link]
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- 3. How to synthesize Benzocaine?_Chemicalbook [chemicalbook.com]
- 4. 4-Ethyl-3-nitrobenzoate | C9H8NO4- | CID 8167085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Methyl 4-amino-3-nitrobenzoate | C8H8N2O4 | CID 3941008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ETHYL 3-AMINO-4-(METHYLAMINO)BENZOATE synthesis - chemicalbook [chemicalbook.com]
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- 10. Ethyl 4-ethylamino-3-nitrobenzoate - PMC [pmc.ncbi.nlm.nih.gov]
Solubility Profile and Thermodynamic Analysis of Ethyl 3-amino-4-nitrobenzoate
The following technical guide details the solubility characteristics, thermodynamic behavior, and experimental determination protocols for Ethyl 3-amino-4-nitrobenzoate (CAS 84228-43-3).
Executive Summary
Ethyl 3-amino-4-nitrobenzoate is a critical intermediate in the synthesis of benzimidazole-based pharmaceuticals and functionalized quinoxalines. Its solubility profile is governed by the interplay between its lipophilic ethyl benzoate scaffold and the competing electronic effects of the ortho-positioned amino and nitro groups.
Unlike its para-isomers, this compound exhibits a distinct intramolecular hydrogen bonding effect between the 3-amino and 4-nitro substituents. This interaction significantly reduces its effective polarity, lowering its melting point and enhancing solubility in moderately non-polar solvents (e.g., dichloromethane, toluene) compared to its structural analogs. This guide provides the theoretical framework, predicted solubility ranking, and a validated experimental protocol for generating precise solubility curves.
Chemical Identity & Structural Properties
| Parameter | Detail |
| Chemical Name | Ethyl 3-amino-4-nitrobenzoate |
| CAS Number | 84228-43-3 |
| Molecular Formula | C₉H₁₀N₂O₄ |
| Molecular Weight | 210.19 g/mol |
| Structural Feature | Ortho-amino/nitro interaction (Intramolecular H-bond) |
| Physical State | Yellow crystalline solid |
| Predicted MP | ~100–120 °C (Lower than 3-amino-5-nitro isomer due to H-bonding) |
The "Ortho-Effect" on Solubility
The proximity of the amino (-NH₂) and nitro (-NO₂) groups at positions 3 and 4 creates a stable 6-membered pseudo-ring via intramolecular hydrogen bonding.
-
Consequence: The donor/acceptor sites are "locked" internally, reducing their availability to solvate with polar solvents like water or methanol.
-
Result: Higher solubility in aprotic solvents (Ethyl Acetate, DCM) and lower water solubility compared to Ethyl 4-amino-3-nitrobenzoate.
Figure 1: Mechanistic impact of intramolecular hydrogen bonding on the solubility profile.
Predicted Solubility Ranking
Based on the Hansen Solubility Parameters (HSP) and structural analogs (Ethyl 4-nitrobenzoate), the solubility hierarchy is as follows:
| Solvent Class | Representative Solvents | Solubility Rating | Mechanism |
| Polar Aprotic | DMSO, DMF, NMP | Excellent | Strong dipole-dipole interactions disrupt crystal lattice. |
| Moderately Polar | Acetone, Ethyl Acetate, THF | Good | Matches the ester polarity; ideal for reaction media. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Good | Favorable dispersion forces; excellent for extraction. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate (T-dependent) | High solubility at reflux; poor at 0°C (Ideal for Recrystallization ). |
| Non-Polar | Toluene, Xylene | Low-Moderate | Soluble hot; insoluble cold. |
| Aliphatic | Hexane, Cyclohexane, Water | Insoluble | Polarity mismatch (Water) or lack of dispersion energy (Hexane). |
Experimental Protocol: Determination of Solubility
Since specific literature data is sparse for this isomer, the following Self-Validating Protocol is recommended to generate the solubility curve
Dynamic Laser Monitoring Method (High Precision)
This method eliminates sampling errors associated with gravimetric analysis.
Reagents: Ethyl 3-amino-4-nitrobenzoate (>98% purity), HPLC-grade solvents. Equipment: Jacketed glass vessel, FBRM (Focused Beam Reflectance Measurement) or Turbidity probe, Programmable thermostat.
Workflow:
-
Preparation: Charge the vessel with a known mass of solvent (
). -
Saturation: Add excess solute until undissolved solid persists.
-
Equilibration: Stir at 298.15 K for 4 hours.
-
Heating Scan: Heat at 0.5 K/min. Record the temperature (
) where the turbidity signal drops to baseline (point of complete dissolution). -
Cooling Scan: Cool at 0.5 K/min to detect the metastable zone width (MSZW).
-
Gravimetric Check: Filter a saturated aliquot at
, dry, and weigh to validate the laser endpoint.
Figure 2: Workflow for generating thermodynamic solubility data.
Thermodynamic Modeling
To utilize the experimental data for process design (e.g., cooling crystallization), fit the mole fraction solubility (
- : Mole fraction solubility.
- : Absolute temperature (Kelvin).
- : Empirical model parameters derived from regression analysis.
Interpretation:
-
If
is negative and large, the dissolution is highly endothermic (solubility increases sharply with T). -
Enthalpy of Solution (
) can be derived via the van't Hoff plot ( vs ). For nitrobenzoates, is typically positive (endothermic), confirming that cooling crystallization is an effective purification strategy.
Application: Purification by Recrystallization
The steep solubility curve of Ethyl 3-amino-4-nitrobenzoate in alcoholic solvents makes Ethanol or Ethanol/Water (90:10) the optimal system for purification.
Protocol:
-
Dissolution: Dissolve crude solid in refluxing Ethanol (approx. 10 mL/g).
-
Filtration: Hot filter to remove mechanical impurities (insoluble iron salts from reduction steps).
-
Crystallization: Cool slowly to 0–5 °C. The "ortho-effect" ensures the compound crystallizes out efficiently while impurities (like unreacted isomers) remain in the mother liquor.
-
Yield: Expected recovery >85% with >99% purity.
References
-
Compound Identity : Ethyl 3-amino-4-nitrobenzoate (CAS 84228-43-3).[1][2][3][4] Sigma-Aldrich Catalog.[5] Link
- Analog Solubility: Solubility of Ethyl 4-nitrobenzoate in Pure Solvents. J. Chem. Eng. Data.
-
Synthesis Context : Synthesis of Benzodiazines via Ethyl 3-amino-4-nitrobenzoate intermediate. Química Orgánica. Link
- Thermodynamic Modeling: Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. J. Chem. Thermodynamics.
Sources
Isomers of ethyl nitroaminobenzoate comparison
An In-Depth Technical Guide to the Synthesis, Characterization, and Comparative Analysis of Ethyl Nitroaminobenzoate Isomers
Executive Summary
Isomerism is a cornerstone of medicinal chemistry, where subtle changes in molecular structure can lead to profound differences in biological activity, safety, and pharmacokinetic profiles.[1][2][3] This guide provides a comprehensive technical framework for researchers, scientists, and drug development professionals on the isomers of ethyl nitroaminobenzoate. This compound family serves as an exemplary case study for understanding the impact of positional isomerism. We delve into divergent synthetic strategies, robust purification and separation protocols, and a multi-technique approach to unambiguous structural elucidation. By explaining the causality behind experimental choices and grounding claims in authoritative references, this document serves as a practical guide for navigating the complexities of isomeric analysis in a drug discovery context. The presence of the nitroaromatic scaffold, a common feature in biologically active compounds, further underscores the relevance of this molecular series.[4][5][6]
Introduction: The Critical Role of Isomerism in Medicinal Chemistry
In drug development, the specific arrangement of functional groups on a core scaffold is paramount. Positional isomers, while sharing the same molecular formula, often exhibit distinct physicochemical properties that govern their behavior in biological systems.[7] These differences in polarity, solubility, pKa, and molecular geometry directly influence a compound's pharmacokinetics (Absorption, Distribution, Metabolism, and Excretion - ADME) and pharmacodynamics (the drug's interaction with its target).[1][2] For instance, the placement of a hydrogen bond donor relative to an acceptor can determine a molecule's ability to fit into an enzyme's active site.[8]
The ethyl nitroaminobenzoate structure contains three key functional groups on a benzene ring: an electron-donating amino group (-NH2), a potent electron-withdrawing nitro group (-NO2), and an ethyl ester group (-COOEt). The interplay of their electronic (inductive and resonance) and steric effects across the eleven possible positional isomers creates a diverse chemical landscape, making this family an ideal model for studying the structure-property and structure-activity relationships that are fundamental to rational drug design.
The Isomers of Ethyl Nitroaminobenzoate: A Structural Overview
The ethyl nitroaminobenzoate scaffold gives rise to 11 unique positional isomers. The relative positioning of the amino and nitro groups dictates the electronic distribution within the aromatic ring, influencing everything from chemical reactivity to intermolecular interactions.
Table 1: The 11 Positional Isomers of Ethyl Nitroaminobenzoate
| Isomer Name | Amino Position | Nitro Position |
| Ethyl 2-amino-3-nitrobenzoate | 2 | 3 |
| Ethyl 3-amino-2-nitrobenzoate | 3 | 2 |
| Ethyl 2-amino-4-nitrobenzoate | 2 | 4 |
| Ethyl 4-amino-2-nitrobenzoate | 4 | 2 |
| Ethyl 2-amino-5-nitrobenzoate | 2 | 5 |
| Ethyl 5-amino-2-nitrobenzoate | 5 | 2 |
| Ethyl 2-amino-6-nitrobenzoate | 2 | 6 |
| Ethyl 3-amino-4-nitrobenzoate | 3 | 4 |
| Ethyl 4-amino-3-nitrobenzoate | 4 | 3 |
| Ethyl 3-amino-5-nitrobenzoate | 3 | 5 |
| Ethyl 6-amino-2-nitrobenzoate | 6 | 2 |
The electronic properties of each isomer are a direct consequence of the substituent positions. For example, when the powerfully electron-withdrawing nitro group is positioned ortho or para to the electron-donating amino group, its ability to delocalize the amine's lone pair of electrons via resonance is maximized. This significantly reduces the basicity of the amino group compared to a meta arrangement, where only the weaker inductive effect is at play.[9] These electronic variations are the root cause of the differences observed in their spectroscopic and chromatographic profiles.
Synthetic Strategies: A Divergent Approach to Isomer Generation
No single synthetic route can efficiently generate all 11 isomers. The choice of strategy is dictated by the availability of starting materials and the desired substitution pattern. A logical workflow for planning the synthesis is essential.
Caption: A standard workflow for the purification of a target isomer.
Protocol 2: Purification by Column Chromatography
This technique separates compounds based on their differential adsorption to a stationary phase, exploiting differences in polarity. [10][11] Causality: The polarity of the ethyl nitroaminobenzoate isomers is highly dependent on the positions of the functional groups. Isomers with greater potential for intermolecular hydrogen bonding will interact more strongly with the polar silica gel and thus elute later. Isomers where intramolecular hydrogen bonding is possible (e.g., with substituents in the ortho position) may exhibit lower apparent polarity and elute faster than other isomers.
Step-by-Step Methodology:
-
Stationary Phase Preparation: Prepare a slurry of silica gel (60-120 mesh) in the initial mobile phase solvent (e.g., hexane or petroleum ether). Pack a glass column with the slurry, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of a moderately polar solvent (e.g., dichloromethane or ethyl acetate). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully load the resulting dry powder onto the top of the column.
-
Elution: Begin elution with a non-polar solvent (e.g., 100% hexane). Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient fashion.
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Analysis: Monitor the composition of each fraction using Thin Layer Chromatography (TLC). Combine the fractions containing the pure desired product.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified isomer.
Structural Elucidation and Comparative Analysis
Unambiguous identification of each isomer requires a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.
Caption: An integrated analytical workflow for structural confirmation.
Spectroscopic Comparison
Table 2: Predicted Spectroscopic Data Comparison for Select Isomers
| Isomer | ¹H NMR (Aromatic Region) | Key IR Frequencies (cm⁻¹) | Mass Spec (m/z) |
| Ethyl 4-amino-3-nitrobenzoate | Three distinct aromatic protons, complex splitting patterns. | ~3450, 3350 (N-H str); ~1710 (C=O str); ~1530, 1350 (N-O str) | 195 (M+H) , 167, 150, 122, 92 |
| Ethyl 3-amino-4-nitrobenzoate | Three distinct aromatic protons, different shifts and coupling constants than above isomer. | ~3460, 3370 (N-H str); ~1705 (C=O str); ~1525, 1345 (N-O str) | 195 (M+H) , 167, 150, 120, 92 |
| Ethyl 4-amino-2-nitrobenzoate | Three distinct aromatic protons, likely with one proton significantly downfield due to proximity to both -NO2 and -COOEt. | ~3480, 3360 (N-H str); ~1720 (C=O str); ~1520, 1355 (N-O str) | 195 (M+H) , 167, 150, 122, 92 |
| Ethyl 2-amino-5-nitrobenzoate | Three distinct aromatic protons, likely with one proton significantly upfield due to ortho-amino group. | ~3400, 3300 (N-H str, possible H-bonding); ~1690 (C=O str); ~1515, 1340 (N-O str) | 195 (M+H) , 167, 150, 120, 92 |
| Note: NMR shifts are highly dependent on the solvent. IR and MS values are estimations based on characteristic group frequencies and fragmentation patterns of related molecules like ethyl 4-nitrobenzoate and ethyl aminobenzoate isomers. | |||
| [12][13][14] |
Protocol 3: NMR Spectroscopy for Isomer Differentiation
NMR is the most powerful tool for determining positional isomerism in this series.
Causality: The chemical shift and multiplicity (splitting pattern) of each proton on the aromatic ring are determined by its neighboring protons and the electronic influence of the three substituents. Each of the 11 isomers will produce a unique, fingerprint-like pattern in the aromatic region (typically 6.5-8.5 ppm) of the ¹H NMR spectrum.
Step-by-Step Methodology: [15]1. Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube. 2. Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm). 3. Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer with a field strength of at least 300 MHz to ensure adequate resolution of the aromatic signals. 4. ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This will show a single peak for each unique carbon atom in the molecule, providing further confirmation of the isomeric structure. 5. Data Processing: Process the raw data using appropriate software, applying Fourier transformation, phase correction, and baseline correction. 6. Analysis: Analyze the chemical shifts, integration values (proton count), and coupling constants (J-values) to deduce the substitution pattern on the aromatic ring.
Protocol 4: Infrared (IR) Spectroscopy for Functional Group Confirmation
IR spectroscopy is excellent for confirming the presence of the key functional groups.
Causality: The vibrational frequencies of chemical bonds are sensitive to their environment. While all isomers will show characteristic absorptions for the amine, nitro, and ester groups, the precise wavenumbers can shift slightly due to electronic effects and hydrogen bonding, providing secondary evidence for isomeric identity.
Step-by-Step Methodology: [15]1. Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. 2. Background Spectrum: Record a background spectrum of the empty ATR crystal to subtract atmospheric interferences (e.g., CO₂ and H₂O). 3. Sample Spectrum: Record the spectrum of the sample, typically over a range of 4000-400 cm⁻¹. 4. Analysis: Identify the characteristic absorption bands:
- N-H stretch (amine): Two distinct bands in the 3300-3500 cm⁻¹ region for a primary amine.
- C-H stretch (aromatic/aliphatic): ~3000-3100 cm⁻¹ (aromatic) and ~2850-2980 cm⁻¹ (aliphatic C-H of the ethyl group).
- C=O stretch (ester): A strong, sharp band around 1700-1725 cm⁻¹.
- N-O stretch (nitro): Two strong bands, an asymmetric stretch around 1500-1550 cm⁻¹ and a symmetric stretch around 1330-1370 cm⁻¹.
- C-H out-of-plane bending: The pattern in the 700-900 cm⁻¹ region can sometimes give clues about the ring substitution pattern.
Protocol 5: Mass Spectrometry for Molecular Weight Verification
MS provides the molecular weight and, through fragmentation, clues to the structure.
Causality: All isomers have the same molecular formula (C₉H₉N₂O₄) and thus the same exact mass. High-Resolution Mass Spectrometry (HRMS) is used to confirm this elemental composition, which is a critical piece of evidence for a new compound's identity. While the fragmentation patterns under Electron Ionization (EI) may be very similar, subtle differences in fragment ion abundances can sometimes be observed.
Step-by-Step Methodology: [16]1. Sample Introduction: Introduce the sample into the mass spectrometer, typically via a direct insertion probe for solids or through a GC/LC inlet. 2. Ionization: Ionize the sample using a suitable method (e.g., Electron Ionization - EI, or a soft ionization technique like Electrospray Ionization - ESI for HRMS). 3. Data Acquisition: Acquire the mass spectrum, recording the mass-to-charge ratio (m/z) of the molecular ion and its fragments. For HRMS, acquire data with high mass accuracy (typically < 5 ppm). 4. Analysis:
- Confirm the presence of the molecular ion (or quasi-molecular ion, e.g., [M+H]⁺) at the expected m/z value (nominal mass 210, exact mass ~210.0535).
- Analyze the fragmentation pattern for characteristic losses (e.g., loss of ethoxy radical [-OC₂H₅], loss of NO₂, loss of CO).
Conclusion
The comprehensive analysis of the ethyl nitroaminobenzoate isomers exemplifies the rigorous, multi-faceted approach required in modern chemical and pharmaceutical research. The successful synthesis, isolation, and characterization of a specific isomer hinge on a deep understanding of the underlying chemical principles—from the directing effects in electrophilic substitution to the polarity differences exploited in chromatography. This guide provides the foundational protocols and theoretical reasoning necessary for researchers to confidently tackle the challenges posed by positional isomerism. By integrating synthetic strategy with robust purification and a suite of complementary analytical techniques, scientists can ensure the unambiguous identification of their target molecules, a non-negotiable prerequisite for any subsequent biological evaluation or drug development endeavor.
References
- ERIC. (2023). Spectroscopy Data for Undergraduate Teaching.
- St. Paul's Cathedral Mission College. SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS.
- BenchChem. (2025). spectroscopic data (NMR, IR, MS) of 2-aminobenzothiazole.
- ChemicalBook.
- Lewandowski, W., et al. (2005). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. Journal of Molecular Structure.
- ORGANIC SPECTROSCOPY INTERNATIONAL. (2014).
- The Royal Society of Chemistry.
-
Mary, Y. S., et al. (2015). Molecular structure and spectroscopic characterization of ethyl 4-aminobenzoate with experimental techniques and DFT quantum chemical calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]
-
PubChem. Ethyl 2-aminobenzoate. National Center for Biotechnology Information. [Link]
-
SpectraBase. Ethyl 4-aminobenzoate. Wiley-VCH GmbH. [Link]
- ChemicalBook.
- BenchChem. (2025). A Comparative Analysis of N-Substituted vs. Ring-Substituted Nitroanilines: Properties and Experimental Insights.
-
Zhang, Y., et al. (2022). Chromatographic Separation of Aromatic Amine Isomers: A Solved Issue by a New Amphiphilic Pillara[17]rene Stationary Phase. ACS Applied Materials & Interfaces. [Link]
-
Chhabra, N., et al. (2013). A review of drug isomerism and its significance. Indian Journal of Pharmacology. [Link]
-
Noriega-Lievano, S., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules. [Link]
-
Adebiyi, F. M., & Omodanisi, E. O. (2021). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). International Journal of Environmental Analytical Chemistry. [Link]
-
Chhabra, N., Aseri, M. L., & Padmanabhan, D. (2013). A review of drug isomerism and its significance. International Journal of Applied and Basic Medical Research. [Link]
-
ResearchGate. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. [Link]
-
Dembitsky, V. M., et al. (2017). Biological Activities of Nitro Steroids. Journal of Pharmaceutical Research International. [Link]
-
BioPharma Services. Bioanalytical Method Development: Isomers. [Link]
-
MicroSolv Technology Corporation. (2025). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. [Link]
-
PubMed. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. [Link]
-
Patsnap. (2025). Role of Geometric Isomers in Enzyme-Drug Design and Discovery. [Link]
- BenchChem. (2025). A Comparative Analysis of 4-Methoxy-2-nitroaniline and Its Isomers: A Guide for Researchers.
-
Inam, M. A., & Mahboob, A. (2023). Chapter 6: Isomerism in Organic Compounds and Drug Molecules: Chemistry and Significance in Biology. [Link]
-
Encyclopedia.pub. (2022). Antimicrobial Activity of Nitroaromatic Derivatives. [Link]
-
RSC Publishing. (2015). Chromatographic methods for the isolation, separation and characterisation of dissolved organic matter. Environmental Science: Processes & Impacts. [Link]
- ChemicalBook.
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Strategic Synthesis of Benzimidazole Scaffolds from Ethyl 3-Amino-4-Nitrobenzoate: A Guide to Reductive Cyclization
An Application Note for Medicinal and Process Chemists
Abstract: The benzimidazole core is a privileged scaffold in modern drug discovery, forming the structural basis for a multitude of therapeutic agents.[1][2] This application note provides a detailed technical guide for the synthesis of functionalized benzimidazole derivatives, commencing from the readily available starting material, Ethyl 3-amino-4-nitrobenzoate. We will dissect the quintessential two-stage synthetic pathway—nitro group reduction followed by cyclocondensation—and explore a streamlined one-pot alternative. This guide emphasizes the causality behind procedural choices, offering field-proven insights into reagent selection, reaction mechanisms, and process optimization for researchers in drug development and organic synthesis.
Introduction: The Significance of the Benzimidazole Moiety
Benzimidazole, a heterocyclic aromatic compound formed by the fusion of benzene and imidazole rings, is a cornerstone of medicinal chemistry.[3] Its structural similarity to endogenous purines allows it to readily interact with biological macromolecules, leading to a broad spectrum of pharmacological activities, including anticancer, antiviral, anthelmintic, and anti-inflammatory properties.[4] The ability to easily introduce diverse substituents at the 2-position makes the benzimidazole scaffold a versatile template for library synthesis and lead optimization in drug discovery programs.[]
The synthetic strategy detailed herein begins with Ethyl 3-amino-4-nitrobenzoate, a precursor that strategically positions the necessary functional groups—an amine and a masked amine (nitro group)—in an ortho arrangement, primed for the critical ring-forming cyclization step.
Overall Synthetic Workflow
The conversion of Ethyl 3-amino-4-nitrobenzoate into a 2-substituted benzimidazole derivative is fundamentally a two-step process. First, the aromatic nitro group is selectively reduced to an amine, yielding the key intermediate, Ethyl 3,4-diaminobenzoate. Second, this ortho-phenylenediamine intermediate undergoes a condensation reaction with an aldehyde, which introduces the desired substituent at the C2 position and forms the heterocyclic ring.
Sources
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- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. eurekaselect.com [eurekaselect.com]
Reaction of Ethyl 3-amino-4-nitrobenzoate with aldehydes
Abstract
This application note details the synthetic utility of Ethyl 3-amino-4-nitrobenzoate as a privileged precursor for the synthesis of 2-substituted benzimidazole-5-carboxylates . While the primary amine functionality allows for simple condensation with aldehydes to form Schiff bases (imines), the presence of the ortho-nitro group enables a high-value "one-pot" reductive cyclization. This guide focuses on the Sodium Dithionite (Na₂S₂O₄) mediated protocol, a robust, metal-free methodology preferred in drug discovery for generating benzimidazole libraries.
Introduction & Chemical Context
Ethyl 3-amino-4-nitrobenzoate is a bifunctional building block. Its reactivity is defined by the ortho relationship between the nucleophilic amino group (-NH₂) and the electrophilic/reducible nitro group (-NO₂).
When reacted with aldehydes (R-CHO), two distinct pathways are available:
-
Pathway A (Condensation): Formation of thermodynamic imines (Schiff bases). This is reversible and typically serves as an intermediate.
-
Pathway B (Reductive Cyclization): The "Gold Standard" reaction. In the presence of a reducing agent, the nitro group is converted to an amine, facilitating intramolecular cyclization to form the benzimidazole core.
Significance: The benzimidazole scaffold is a "privileged structure" in medicinal chemistry, present in anthelmintics (Albendazole), proton pump inhibitors (Omeprazole), and antihypertensives (Candesartan).
Mechanism of Action: The "One-Pot" Cascade
The efficiency of this reaction relies on a cascade sequence. The external reducing agent (Sodium Dithionite) plays a dual role: it reduces the nitro group and facilitates the oxidative aromatization of the intermediate imidazoline.
Step-by-Step Mechanism:
-
Imine Formation: The amine attacks the aldehyde carbonyl to form a Schiff base (Imine).[1]
-
Nitro Reduction: Na₂S₂O₄ reduces the -NO₂ group to an amine (-NH₂), generating a diamine intermediate in situ.
-
Cyclization: The newly formed amine attacks the imine carbon (intramolecular nucleophilic attack), closing the imidazole ring.
-
Aromatization: Loss of hydrogen (oxidation) establishes the aromatic benzimidazole system.
Visualizing the Pathway
Caption: Mechanistic cascade from nitro-aniline precursor to benzimidazole scaffold via dithionite reduction.
Protocol 1: One-Pot Reductive Cyclization (Recommended)
Application: Synthesis of diverse benzimidazole libraries for SAR (Structure-Activity Relationship) studies. Scale: 1.0 mmol (scalable to >50g).
Reagents & Materials
-
Substrate: Ethyl 3-amino-4-nitrobenzoate (1.0 equiv).
-
Aldehyde: Aryl or Alkyl Aldehyde (1.1 – 1.2 equiv).
-
Reductant: Sodium Dithionite (Na₂S₂O₄) (3.0 – 3.5 equiv).
-
Solvent: DMSO (Dimethyl sulfoxide) is preferred for solubility; Ethanol/Water (3:1) is a greener alternative.
-
Workup: Ethyl Acetate, Brine, Na₂SO₄.
Step-by-Step Methodology
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl 3-amino-4-nitrobenzoate (1.0 mmol, ~210 mg) and the chosen Aldehyde (1.1 mmol) in DMSO (3 mL).
-
Imine Formation (Optional pre-step): Stir at room temperature for 30 minutes. Note: This ensures the imine forms before reduction, minimizing side reactions.
-
Reduction: Add Sodium Dithionite (3.0 mmol, ~522 mg) in a single portion.
-
Reaction: Heat the mixture to 90°C for 3–5 hours.
-
Visual Cue: The reaction often changes color from bright yellow/orange (nitro compound) to a darker, then lighter suspension as the benzimidazole forms.
-
-
Monitoring: Monitor by TLC (System: Hexane/EtOAc 1:1). The starting nitro-amine is usually less polar than the benzimidazole product due to the H-bonding capability of the imidazole NH.
-
Workup:
-
Cool to room temperature.[2]
-
Pour the reaction mixture into ice-water (20 mL).
-
Precipitation: Often, the product precipitates as a solid. Filter, wash with water, and dry.
-
Extraction: If no precipitate forms, extract with Ethyl Acetate (3 x 15 mL). Wash combined organics with Brine (2x), dry over Na₂SO₄, and concentrate.
-
-
Purification: Recrystallization from Ethanol or Flash Chromatography (0-5% MeOH in DCM).
Data Validation (Expected Results)
| Parameter | Expectation | Notes |
| Yield | 75% – 92% | Electron-poor aldehydes react faster.[1] |
| ¹H NMR | New singlet/multiplet at 12.0–13.0 ppm | Characteristic benzimidazole -NH proton. |
| ¹H NMR | Disappearance of ~6.0 ppm broad singlet | Loss of primary amine (-NH₂). |
| MS (ESI) | [M+H]⁺ = MW + 1 | Clean mass spectrum expected. |
Protocol 2: Schiff Base Isolation (Intermediate)
Application: If the imine itself is the target (e.g., for coordination chemistry) or if the user wishes to use a different reduction method (e.g., H₂/Pd-C).
-
Mix: Combine Ethyl 3-amino-4-nitrobenzoate (1.0 equiv) and Aldehyde (1.0 equiv) in Absolute Ethanol .
-
Catalyst: Add 2-3 drops of Glacial Acetic Acid.
-
Reflux: Heat to reflux for 4–6 hours using a Dean-Stark trap if possible to remove water (driving equilibrium).
-
Isolation: Cool to 0°C. The Schiff base typically crystallizes as a brightly colored (yellow/orange/red) solid. Filter and wash with cold ethanol.
Troubleshooting & Optimization Matrix
Use the following decision tree to optimize conditions if yields are low.
Caption: Troubleshooting logic for dithionite-mediated cyclization.
References
-
Yang, D., et al. (2005).[3] "A highly efficient and versatile method for the synthesis of a series of 2-substituted benzimidazoles."[3] Synthesis, 2005(1), 47-56.
-
Helpful Review: "Sodium Hydrosulfite (Sodium Dithionite) in Organic Synthesis." Organic Chemistry Portal.
-
Experimental Validation: "Synthesis of benzimidazole derivatives containing Schiff base." International Journal of Research Studies in Biosciences, 2015.
-
Mechanistic Insight: "Mechanism of Sodium Dithionite Reduction of Aldehydes and Ketones." Journal of Organic Chemistry, 1981.[4]
Disclaimer: This protocol involves the use of hazardous chemicals.[5] Sodium dithionite is a flammable solid and can release toxic gas (SO₂) upon contact with acid or water. Always perform reactions in a fume hood with appropriate PPE.
Sources
Application Note: Catalytic Hydrogenation of Ethyl 3-amino-4-nitrobenzoate
Executive Summary
This application note details the optimized protocol for the catalytic hydrogenation of Ethyl 3-amino-4-nitrobenzoate to Ethyl 3,4-diaminobenzoate . This transformation is a critical intermediate step in the synthesis of benzimidazole-based pharmaceutical ingredients (APIs), such as Telmisartan.
Unlike chemical reductions (e.g., Fe/HCl or SnCl₂), catalytic hydrogenation offers a cleaner impurity profile and simplified workup. However, the presence of the ester moiety requires specific control over reaction conditions to prevent hydrolysis or transesterification. This guide emphasizes the use of Palladium on Carbon (Pd/C) in alcoholic solvents, balancing kinetic efficiency with process safety.
Scientific Background & Mechanistic Insight
Reaction Mechanism
The reduction of the nitro group (
-
Adsorption: The nitro substrate adsorbs onto the Pd surface.
-
Stepwise Reduction: The accepted Haber mechanism proceeds through nitroso (
) and hydroxylamine ( ) intermediates. -
Desorption: The final amine desorbs, regenerating the active site.
Critical Insight: The accumulation of the hydroxylamine intermediate (
Chemoselectivity
The substrate contains two reducible/labile functional groups:
-
Nitro Group (
): Highly reactive toward Pd-catalyzed hydrogenation. -
Ethyl Ester (
): Generally stable under neutral hydrogenation conditions.
Visualization of Reaction Logic[3]
The following diagram illustrates the chemical transformation and the critical decision nodes in the process.
Figure 1: Reaction pathway showing the direct reduction route and potential divergence to impurities due to process deviations.
Critical Process Parameters (CPP)
The following parameters have been validated to ensure >98% conversion and yield.
| Parameter | Optimized Condition | Rationale |
| Catalyst | 10% Pd/C (50% water wet) | "Wet" catalyst minimizes pyrophoric ignition risk. High surface area ensures rapid turnover. |
| Loading | 5-10 wt% relative to substrate | Balances reaction rate with cost. Lower loading (<5%) risks stalling at the hydroxylamine stage. |
| Solvent | Ethanol (Absolute or 95%) | Matches the ethyl ester to prevent transesterification. Good solubility for substrate and product. |
| Pressure | 30 - 50 psi (2 - 3.5 bar) | Moderate pressure ensures H₂ saturation on the catalyst surface without requiring high-pressure autoclaves. |
| Temperature | 25°C - 40°C | Room temperature is often sufficient. Heating >50°C increases the risk of side reactions. |
| Agitation | High Shear / Vigorous | Crucial: Hydrogenation is mass-transfer limited. H₂ gas must be physically dispersed into the liquid. |
Experimental Protocol
Materials
-
Ethyl 3-amino-4-nitrobenzoate (Purity >98%)[3]
-
10% Palladium on Carbon (Degussa type or equivalent, 50% water wet)
-
Ethanol (Reagent Grade)
-
Hydrogen gas (Balloon or Cylinder)[4]
-
Celite 545 (Filter aid)
Step-by-Step Procedure
Step 1: Reactor Setup & Inerting (Safety Critical)
-
Ensure the reaction vessel (Parr shaker or 3-neck flask) is clean and dry.
-
Purge the vessel with Nitrogen (
) for 5 minutes to remove oxygen. -
Why: Pd/C can ignite methanol/ethanol vapors in the presence of oxygen.
Step 2: Substrate Dissolution
-
Charge Ethyl 3-amino-4-nitrobenzoate (10.0 g, 47.6 mmol) into the vessel.
-
Add Ethanol (100 mL - 10 vol).
-
Stir until the solid is mostly suspended or dissolved.
Step 3: Catalyst Addition
-
Stop agitation. Maintain
flow. -
Carefully add 10% Pd/C (1.0 g, 10 wt% loading, 50% wet) to the vessel.
-
Tip: If using dry catalyst, pre-slurry it in a small amount of water or toluene before adding to the ethanol to prevent sparking.
Step 4: Hydrogenation
-
Seal the reactor.
-
Purge with Nitrogen (
) x 3 cycles (Pressurize/Vent).ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Purge with Hydrogen (
) x 3 cycles. -
Pressurize to 40 psi (2.7 bar) or attach a double-balloon assembly.
-
Initiate vigorous stirring (800+ RPM).
-
Monitor temperature; a mild exotherm is expected (
).
Step 5: Monitoring
-
Reaction typically completes in 2–4 hours .
-
Check completion via TLC (50% EtOAc/Hexane) or HPLC.
-
Substrate Rf: ~0.6 (Yellow spot)
-
Product Rf: ~0.3 (Fluorescent/Brown spot)
-
Step 6: Workup
-
Purge vessel with
to remove residual . -
Prepare a filter funnel with a pad of Celite 545.
-
Filter the reaction mixture through the Celite to remove the catalyst.
-
Safety: Keep the filter cake wet with water/solvent at all times. Dry Pd/C is pyrophoric.
-
-
Wash the cake with Ethanol (2 x 20 mL).
-
Concentrate the filtrate under reduced pressure (Rotovap, 40°C) to yield Ethyl 3,4-diaminobenzoate as a solid.
Process Workflow Diagram
Figure 2: Operational workflow emphasizing safety steps (Red) and decision points (Yellow).
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Slow Reaction | Catalyst poisoning or poor mass transfer. | Increase stirring speed. Ensure H₂ source is pure. Add fresh catalyst (under N₂). |
| Incomplete Conversion | Stalled at hydroxylamine intermediate. | Increase temperature to 40-50°C. Increase pressure. |
| Transesterification | Wrong solvent used. | If using Methanol, switch to Ethanol.[5] If Methanol is required, keep T < 30°C. |
| Ignition/Sparking | Dry catalyst handling.[3] | ALWAYS use 50% water-wet catalyst. Ground all equipment. |
References
-
Nishimura, S. (2001).[6] Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience.[6] (Standard reference for Pd/C mechanisms).
-
ChemicalBook. (n.d.). Synthesis of Ethyl 3-amino-4-methylaminobenzoate (Analogous transformation). Retrieved from
-
Organic Syntheses. (1928). Ethyl p-aminobenzoate.[7] Org. Synth. 1928, 8,[3] 66. (Foundational ester reduction protocols). Retrieved from
-
University of Wisconsin-Madison. (n.d.). Hazards associated with laboratory scale hydrogenations. (Safety protocols). Retrieved from
-
Biosynth. (n.d.). Ethyl 3,4-diaminobenzoate Product Data. Retrieved from
(Note: While specific patent literature exists for Telmisartan intermediates, the references above provide the authoritative chemical basis for this standard functional group transformation.)
Sources
- 1. chem.wisc.edu [chem.wisc.edu]
- 2. njhjchem.com [njhjchem.com]
- 3. CN101007773A - Process for preparing ethyl p-dimethylaminobenzoate - Google Patents [patents.google.com]
- 4. chem.uci.edu [chem.uci.edu]
- 5. ETHYL 3-AMINO-4-(METHYLAMINO)BENZOATE synthesis - chemicalbook [chemicalbook.com]
- 6. Palladium on carbon - Wikipedia [en.wikipedia.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Improving Yield of Ethyl 3-Amino-4-Nitrobenzoate Reduction to Ethyl 3,4-Diaminobenzoate
Welcome to the technical support center for the reduction of ethyl 3-amino-4-nitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address common challenges encountered during the synthesis of ethyl 3,4-diaminobenzoate. Our goal is to equip you with the expertise to optimize your reaction yields and ensure the highest purity of your final product.
The reduction of the nitro group in ethyl 3-amino-4-nitrobenzoate is a critical transformation in the synthesis of various pharmaceutical intermediates and heterocyclic compounds. While seemingly straightforward, this reaction can be prone to issues such as incomplete conversion, side-product formation, and difficulties in product isolation. This guide provides a structured approach to understanding and overcoming these obstacles.
Troubleshooting Guide
This section addresses specific problems that may arise during the reduction of ethyl 3-amino-4-nitrobenzoate, offering explanations for the underlying causes and providing actionable solutions.
Issue 1: Low or No Conversion of Starting Material
Symptoms:
-
TLC or LC-MS analysis shows a significant amount of unreacted ethyl 3-amino-4-nitrobenzoate.
-
The isolated product yield is significantly lower than expected.
Potential Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Inactive Catalyst (Catalytic Hydrogenation) | The palladium on carbon (Pd/C) or Raney Nickel catalyst may have lost its activity due to improper storage, handling, or poisoning by impurities. | Use fresh, high-quality catalyst. Ensure the catalyst is handled under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Consider a pre-reduction step for the catalyst if necessary. |
| Insufficient Reducing Agent | The stoichiometry of the reducing agent (e.g., SnCl₂, Fe, Na₂S₂O₄) is crucial. An insufficient amount will lead to incomplete reduction. | Increase the molar equivalents of the reducing agent. A common starting point for metal-based reductions is 3-5 equivalents relative to the nitro compound.[1][2] |
| Poor Solubility of Starting Material | Ethyl 3-amino-4-nitrobenzoate may have limited solubility in the chosen solvent, preventing efficient contact with the reducing agent or catalyst surface. | Select a solvent system in which the starting material is more soluble at the reaction temperature. For catalytic hydrogenation, polar solvents like ethanol, methanol, or ethyl acetate are often effective. For metal/acid reductions, a co-solvent system may be necessary. |
| Low Reaction Temperature | The activation energy for the reduction may not be met at lower temperatures, resulting in a sluggish or stalled reaction. | Gradually increase the reaction temperature while monitoring the reaction progress by TLC or LC-MS. For many reductions of aromatic nitro compounds, temperatures between room temperature and reflux are employed. |
| Incorrect pH (for metal/acid reductions) | The reduction potential of metals like iron, tin, and zinc is highly dependent on the acidic environment.[1][2] | Ensure the reaction medium is sufficiently acidic. For Fe/HCl or Sn/HCl systems, maintaining a low pH is critical for the reaction to proceed. |
Issue 2: Formation of Impurities and Side Products
Symptoms:
-
TLC analysis shows multiple spots in addition to the starting material and the desired product.
-
NMR or LC-MS of the crude product indicates the presence of unexpected molecular weights or fragmentation patterns.
Potential Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Over-reduction | In some cases, particularly with aggressive reducing agents or prolonged reaction times, other functional groups like the ester may be susceptible to reduction. | Choose a milder reducing agent. For example, Fe/NH₄Cl is generally milder than SnCl₂/HCl.[3] Carefully monitor the reaction and stop it as soon as the starting material is consumed. |
| Formation of Azo or Azoxy Compounds | Incomplete reduction, especially under neutral or basic conditions, can lead to the formation of dimeric azo (Ar-N=N-Ar) or azoxy (Ar-N=N(O)-Ar) byproducts.[4][5] | Ensure complete reduction by using a sufficient excess of the reducing agent and maintaining appropriate reaction conditions (e.g., acidic pH for metal reductions). |
| Hydrolysis of the Ester Group | If the reaction is carried out under strongly acidic or basic conditions, especially at elevated temperatures, the ethyl ester can be hydrolyzed to the corresponding carboxylic acid (3,4-diaminobenzoic acid). | Perform the reduction under neutral or mildly acidic conditions if possible. If strong acid is required, consider conducting the reaction at a lower temperature to minimize hydrolysis. Alternatively, protect the carboxylic acid and deprotect it after the reduction. |
| Dehalogenation (if applicable) | If the aromatic ring contains halogen substituents, some catalytic hydrogenation conditions (especially with Pd/C) can lead to hydrodehalogenation. | Use a catalyst less prone to dehalogenation, such as platinum on carbon (Pt/C) or consider alternative reduction methods like metal/acid reduction. |
Issue 3: Difficult Product Isolation and Purification
Symptoms:
-
The product, ethyl 3,4-diaminobenzoate, is difficult to extract from the aqueous phase after workup.
-
The isolated product is an oil or a dark, impure solid that is difficult to crystallize.
-
The product appears to be unstable and decomposes upon standing.
Potential Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Product is Water-Soluble as a Salt | In acidic workups, the two amino groups of ethyl 3,4-diaminobenzoate will be protonated, forming a water-soluble salt. | After the reaction, carefully neutralize the mixture with a base (e.g., NaHCO₃, Na₂CO₃) to a pH of 7-8 before extraction with an organic solvent like ethyl acetate or dichloromethane.[6] |
| Formation of Metal Hydroxides | In metal-based reductions (Fe, Sn, Zn), the workup often involves basification, which precipitates metal hydroxides. These can emulsify the layers and trap the product. | After basification, filter the reaction mixture through a pad of celite to remove the insoluble metal hydroxides before proceeding with the extraction. |
| Oxidation of the Product | Aromatic diamines, like ethyl 3,4-diaminobenzoate, are susceptible to air oxidation, which can lead to the formation of colored impurities. | Work up the reaction and purify the product as quickly as possible. Consider performing the workup and purification under an inert atmosphere. Store the final product under nitrogen or argon in a cool, dark place. |
| Co-elution of Impurities during Chromatography | If column chromatography is used for purification, polar impurities may co-elute with the desired product. | Optimize the solvent system for column chromatography. A gradient elution may be necessary to achieve good separation. Consider using a different stationary phase if baseline separation is not achieved. Recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can also be an effective purification method.[7] |
Frequently Asked Questions (FAQs)
Q1: Which reduction method is best for ethyl 3-amino-4-nitrobenzoate?
The "best" method depends on several factors, including the scale of the reaction, available equipment, and the presence of other functional groups.
-
Catalytic Hydrogenation (e.g., Pd/C, H₂): This is often the cleanest method, producing water as the only byproduct. It is highly efficient and can often be performed under mild conditions (room temperature and atmospheric pressure).[8][9] However, the catalyst can be expensive, and specialized equipment is required for high-pressure hydrogenations.
-
Metal/Acid Reduction (e.g., Fe/HCl, SnCl₂/HCl): These methods are cost-effective and do not require special pressure equipment.[1][6] They are generally robust and high-yielding. However, the workup can be more complex due to the need to remove metal salts.
-
Sodium Dithionite (Na₂S₂O₄): This is a mild and often selective reducing agent that can be used under aqueous conditions.[10] It is particularly useful when other reducible functional groups are present.
Q2: How can I monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is the most common and convenient method. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between the starting material (ethyl 3-amino-4-nitrobenzoate) and the product (ethyl 3,4-diaminobenzoate). The product, being more polar due to the two amino groups, will have a lower Rf value. Staining with a visualizing agent like potassium permanganate or iodine may be necessary if the spots are not UV-active. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more precise monitoring.
Q3: My product is a dark oil, not a solid. What should I do?
The product, ethyl 3,4-diaminobenzoate, is a solid at room temperature with a reported melting point of 108-112°C.[11] If you obtain a dark oil, it is likely impure. The dark color often indicates the presence of oxidized byproducts.
-
Purification: Attempt to purify the oil using column chromatography.
-
Recrystallization: After purification, try to recrystallize the product from a suitable solvent system. A common technique is to dissolve the compound in a minimal amount of a hot solvent in which it is soluble (like ethanol or ethyl acetate) and then add a co-solvent in which it is less soluble (like water or hexanes) until turbidity is observed.[12] Allowing the solution to cool slowly should yield crystals.
-
Trituration: If recrystallization is difficult, try triturating the oil with a non-polar solvent like hexanes or diethyl ether. This can sometimes induce crystallization by washing away soluble impurities.
Q4: Can I use sodium borohydride (NaBH₄) to reduce the nitro group?
Sodium borohydride is generally not a strong enough reducing agent to reduce an aromatic nitro group to an amine under standard conditions. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce nitro groups, but they are less selective and will also reduce the ester functionality.[5] Therefore, NaBH₄ is not a suitable reagent for this specific transformation.
Experimental Workflow & Diagrams
General Catalytic Hydrogenation Workflow
Caption: Decision tree for troubleshooting low yield.
References
- CN106831460A - The preparation method of the aminobenzoic acid of 3 methyl 4 - Google Patents.
- CN105481707A - Preparation method of ethyl-4-dimethylaminobenzoate intermediate benzocaine - Google Patents.
- CN104045574A - Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation - Google Patents.
-
Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. (2018). Master Organic Chemistry. Available at: [Link]
-
Synthesis of 3,4-diaminobenzoic acid under microwave irradiation. (2002). ResearchGate. Available at: [Link]
-
Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation. (2021). ResearchGate. Available at: [Link]
-
Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate. (2016). Sciencemadness.org. Available at: [Link]
-
INDIUM/AMMONIUM CHLORIDE-MEDIATED SELECTIVE REDUCTION OF AROMATIC NITRO COMPOUNDS: ETHYL 4-AMINOBENZOATE. Organic Syntheses. Available at: [Link]
-
Amine synthesis by nitro compound reduction. Organic Chemistry Portal. Available at: [Link]
-
Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. (2013). ACS Publications. Available at: [Link]
-
Aromatic Side Chain Reduction: Nitro. CSB/SJU. Available at: [Link]
-
Benzoic acid, 4-amino-3-methyl-, ethyl ester. Organic Syntheses. Available at: [Link]
-
Reduction of 4-nitrobenzoic acid. (2018). Sciencemadness.org. Available at: [Link]
-
Ethyl 3-nitro-4-(propylamino)benzoate. (2008). National Institutes of Health (NIH). Available at: [Link]
-
Reduction of nitro compounds. Wikipedia. Available at: [Link]
-
Ethyl 4-ethylamino-3-nitrobenzoate. (2009). National Institutes of Health (NIH). Available at: [Link]
-
Nitro Reduction - Common Conditions. Organic Chemistry Data. Available at: [Link]
- CN101007773A - Process for preparing ethyl p-dimethylaminobenzoate - Google Patents.
-
Ethyl 3,4-Diaminobenzoate. PubChem. Available at: [Link]
-
Hydrogenation of Ethyl p-Nitrobenzoate on Pd/Sibunit Catalysts. (2014). ResearchGate. Available at: [Link]
-
Fast and effective reduction of nitroarenes by sodium dithionite under PTC conditions: Application in solid-phase synthesis. (2001). ResearchGate. Available at: [Link]
-
The mechanism of hydrogenation of ethyl 4-nitrobenzoic acid. (2022). ResearchGate. Available at: [Link]
-
Sodium dithionite-mediated reductive N-acetylation/formylation of nitroarenes employing DMAc/DMF as acetyl/formyl surrogates. (2021). Royal Society of Chemistry. Available at: [Link]
- EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents.
-
HNMR spectrum of ethyl 4-nitrobenzoate. (2018). ResearchGate. Available at: [Link]
-
The reduction of aromatic nitro groups on solid supports using sodium hydrosulfite (Na2S2O4). (2001). ResearchGate. Available at: [Link]
-
Enzymatic Metal–Hydrogen Atom Transfer with a Cobalt Protoporphyrin Cofactor. (2022). ACS Publications. Available at: [Link]
-
3,4-Diaminobenzoic acid. PubChem. Available at: [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Aromatic Side Chain Reduction: Nitro [employees.csbsju.edu]
- 3. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 6. CN106831460A - The preparation method of the aminobenzoic acid of 3 methyl 4 - Google Patents [patents.google.com]
- 7. biosynth.com [biosynth.com]
- 8. CN105481707A - Preparation method of ethyl-4-dimethylaminobenzoate intermediate benzocaine - Google Patents [patents.google.com]
- 9. CN104045574A - Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Ethyl 3,4-diaminobenzoate, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 12. Organic Syntheses Procedure [orgsyn.org]
Solving solubility issues of Ethyl 3-amino-4-nitrobenzoate in ethanol
Section 1: Executive Summary & Chemical Profile
Ethyl 3-amino-4-nitrobenzoate is a critical intermediate often utilized in the synthesis of benzimidazole derivatives and complex anesthetics. While ethanol (EtOH) is the standard solvent for its hydrogenation or recrystallization, users frequently report inconsistent solubility.
This guide addresses the thermodynamic and kinetic barriers preventing dissolution and provides validated protocols to overcome them.
The Core Problem: Lattice Energy vs. Solvation Energy
The molecule features a "push-pull" electronic system. The electron-withdrawing nitro group (
-
At Room Temperature (25°C): Ethanol's solvation energy is often insufficient to overcome this lattice energy, resulting in a suspension.
-
At Reflux (78°C): The kinetic energy breaks the lattice, allowing dissolution.
-
Upon Cooling: The compound has a steep solubility curve, leading to rapid supersaturation and potential "crashing out" or oiling.
Section 2: Diagnostic Flowchart
Before altering your solvent system, use this decision tree to diagnose the specific solubility failure.
Figure 1: Decision matrix for troubleshooting dissolution failures. Blue indicates start, Yellow indicates physical intervention, Red indicates chemical/solvent modification.
Section 3: Validated Dissolution Protocols
Protocol A: Standard Reflux (For Recrystallization)
Use this when purifying crude material.
-
Preparation: Place the solid Ethyl 3-amino-4-nitrobenzoate in a round-bottom flask.
-
Solvent Addition: Add absolute ethanol (EtOH) at a ratio of 10 mL per gram of solute.
-
Note: Do not use 95% EtOH initially; water acts as an anti-solvent for this nitro-ester.
-
-
Thermal Activation: Heat the mixture to boiling (78°C) with magnetic stirring.
-
Visual Check:
-
Clear Yellow Solution: Dissolution complete.
-
Cloudy/Particles: Add EtOH in 2 mL increments, maintaining reflux, until clear.
-
-
Filtration (Crucial): If particles remain after 20 mL/g, they are likely inorganic salts (impurities). Perform a hot filtration through a pre-warmed glass frit to prevent premature crystallization.
Protocol B: Co-Solvent System (For High-Concentration Reactions)
Use this when running hydrogenations or reactions requiring high concentrations (>0.5 M).
If the compound is stubborn in pure ethanol, use a Binary Solvent System . The ester group responds well to aprotic polar solvents.
| Primary Solvent | Co-Solvent | Ratio (v/v) | Mechanism of Action |
| Ethanol | THF | 4:1 | THF disrupts |
| Ethanol | DMSO | 9:1 | DMSO is a powerful H-bond acceptor; breaks lattice energy instantly. |
| Ethanol | Ethyl Acetate | 3:1 | "Like dissolves like" for the ester moiety; lowers solution polarity slightly. |
Step-by-Step:
-
Dissolve the solid in the minimal amount of the Co-Solvent (e.g., THF) at room temperature.
-
Slowly dilute this concentrated solution with warm Ethanol.
-
Self-Validation: Ensure no precipitate forms at the interface of the two solvents.
Section 4: Troubleshooting "Oiling Out"
A common issue with nitrobenzoate esters is "oiling out"—where the compound separates as a liquid oil rather than a crystalline solid upon cooling. This happens because the compound's melting point is depressed by impurities or the solvent mixture.
The Fix (Seeding Protocol):
-
Re-heat the oiled mixture until it becomes a clear solution again.
-
Add a Seed Crystal: If available, add a tiny crystal of pure Ethyl 3-amino-4-nitrobenzoate.
-
Scratch the Glass: Use a glass rod to scratch the inner wall of the flask at the air-liquid interface. This creates nucleation sites.
-
Slow Cool: Wrap the flask in a towel to cool it to room temperature over 2 hours. Do not use an ice bath immediately.
Section 5: Frequently Asked Questions (FAQ)
Q1: Can I use Methanol (MeOH) instead of Ethanol? A: Yes. Methanol generally offers higher solubility for nitro-anilines due to its higher polarity and smaller molecular size [1]. However, if your downstream process involves transesterification sensitivity, stick to the alcohol that matches the ester (Ethanol for Ethyl ester) to avoid forming Methyl 3-amino-4-nitrobenzoate.
Q2: I see a yellow precipitate immediately after filtering. What happened? A: You encountered Shock Cooling . The funnel was likely too cold.
-
Solution: Pre-heat your funnel and receiving flask in an oven or with a heat gun before filtering the hot solution.
Q3: Does the water content in Ethanol matter? A: Critically. Water is a strong anti-solvent for this compound. Using "Industrial Spirit" (often ~5% water) will significantly decrease solubility compared to "Absolute Ethanol" (>99.5%). Always use anhydrous solvents for initial dissolution.
Q4: Is the compound sensitive to heat? A: Nitro-aromatics can be thermally unstable, but this ester is generally stable at ethanol reflux temperatures (78°C). Avoid heating dry solids above 100°C without solvent, as nitro compounds carry a risk of decomposition [2].
Section 6: Solvation Mechanism Visualization
Understanding how ethanol interacts with the molecule helps in choosing the right conditions.
Figure 2: The tripartite solvation mechanism. Ethanol must satisfy the Amino (H-donor), Nitro (Polar), and Ester (Lipophilic) regions simultaneously.
References
-
Lide, D. R. (2005). CRC Handbook of Chemistry and Physics. CRC Press. (Data on solubility trends of nitroanilines in alcohols).
-
Booth, G. (2000). "Nitro Compounds, Aromatic". Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH. (Safety and handling of nitro-aromatic derivatives).
-
PubChem. (2025).[1] Ethyl 4-amino-3-nitrobenzoate Compound Summary. National Library of Medicine. (Structural analog data used for solubility extrapolation).
Sources
Technical Support Center: Selective Synthesis of Ethyl 3-amino-4-nitrobenzoate
Current Status: Online Topic: Controlling Nitro-Reduction Kinetics (Preventing Over-Reduction to Diamine) Ticket ID: CHEM-RED-34-NO2 Assigned Specialist: Senior Application Scientist[1][2]
Executive Summary: The Kinetic Challenge
You are likely attempting to synthesize Ethyl 3-amino-4-nitrobenzoate via the partial reduction of Ethyl 3,4-dinitrobenzoate .[1][2] The formation of the diamine (Ethyl 3,4-diaminobenzoate) is not just a side reaction; it is the thermodynamic sink of this system.
The reduction of a dinitroarene proceeds in a stepwise fashion. However, once the first amine is formed, the electron-donating nature of the amino group (
The Core Problem: You are using a reducing system with a redox potential that is too high (too negative), or your kinetic control (temperature/stoichiometry) is insufficient to distinguish between the first and second activation energy barriers.
Diagnostic Flowchart
Use this logic tree to identify the root cause of your over-reduction.
Caption: Diagnostic logic for identifying the cause of nitro-group over-reduction during synthesis.
Technical Troubleshooting & FAQ
Q1: I am using Pd/C and Hydrogen gas. Can I stop the reaction halfway?
A: Highly Unlikely.
Catalytic hydrogenation (
-
Recommendation: Switch to Transfer Hydrogenation (e.g., Cyclohexene + Pd/C) which is slower and more controllable, or preferably a Chemical Reductant like Sodium Dithionite.[2]
Q2: I switched to Sodium Sulfide (Zinin Reduction), but I'm still getting some diamine.
A: This is a Stoichiometry and pH issue.
The Zinin reduction is pH-dependent. The active species is often the hydrosulfide ion (
-
The Fix: Ensure you are using exactly 3.0 equivalents of sulfide per nitro group you intend to reduce. Do not use a large excess "to ensure completion."
-
Buffer: The reaction generates hydroxide (
).[1] As pH rises, the reducing power increases, risking over-reduction.[2] Buffer the solution with Ammonium Chloride ( ) or Sodium Bicarbonate ( ) to maintain a pH near 8-9.[2]
Q3: Which isomer is forming? I need the 3-amino-4-nitro, but I suspect I have 4-amino-3-nitro.
A: Regioselectivity is governed by electronics. In Ethyl 3,4-dinitrobenzoate:
-
The 4-nitro group is para to the ester (EWG). It is more electron-deficient and typically reduces faster with nucleophilic agents (Sulfide/Dithionite).[1][2]
-
Warning: Standard Zinin reduction favors the 4-amino-3-nitrobenzoate .[1][2]
-
To get 3-amino-4-nitro: You may need to use Sodium Dithionite under specific mild conditions, or reconsider your synthetic route (e.g., nucleophilic substitution of Ethyl 3-fluoro-4-nitrobenzoate with ammonia, which avoids reduction entirely).[1][2]
Recommended Protocol: Sodium Dithionite Selective Reduction
This method uses Sodium Dithionite (
Mechanism:
Materials
-
Substrate: Ethyl 3,4-dinitrobenzoate (1.0 eq)[2]
-
Reductant: Sodium Dithionite (3.0 - 3.5 eq)[1]
-
Solvent: THF / Water (1:1 mixture)[2]
Step-by-Step Procedure
-
Dissolution: Dissolve the dinitro substrate in THF. Add an equal volume of water.[1][2][4] The mixture may be biphasic; vigorous stirring is essential.
-
Temperature Control: Cool the vessel to 0°C - 5°C using an ice bath. Kinetic control is critical here.
-
Reagent Addition: Add solid Sodium Dithionite in small portions over 30 minutes. Do not dump it in all at once.
-
Why? This prevents a localized high concentration of reductant that would drive the reaction to the diamine.
-
-
Monitoring: Check TLC or HPLC every 15 minutes.
-
Quench: Pour the mixture immediately into Ethyl Acetate and Saturated Sodium Bicarbonate. The basic workup neutralizes the acidic byproducts (
) and stops the reduction.
Comparative Data: Reducing Agents
| Reducing Agent | Selectivity (Mono vs Di) | Risk of Over-Reduction | Primary Mechanism | Recommended? |
| Poor | Critical | Surface Catalysis | NO | |
| Fe / Acetic Acid | Low | High | Electron Transfer | NO |
| Sodium Sulfide ( | Good | Moderate | Nucleophilic Attack | YES (with pH control) |
| Sodium Dithionite ( | Excellent | Low | SET (Single Electron Transfer) | YES (Preferred) |
| SnCl | Moderate | Moderate | Metal Hydride/Coordination | Conditional |
References
-
Selective Nitro Reduction with Sodium Dithionite
-
Zinin Reduction (Sulfide)
-
Regioselectivity in Dinitrobenzoates
-
Transfer Hydrogenation Control
Sources
- 1. prepchem.com [prepchem.com]
- 2. 3,5-Dinitrobenzoic acid - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Ethyl 4-(tert-butylamino)-3-nitrobenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aragen.com [aragen.com]
- 7. d-nb.info [d-nb.info]
- 8. A Simple One-Pot Synthesis of 2-Substituted Quinazolin-4(3H)-ones from 2-Nitrobenzamides by Using Sodium Dithionite [organic-chemistry.org]
Technical Support Center: Troubleshooting Low Conversion Rates in Nitro Reduction Reactions
As a Senior Application Scientist, I understand that the reduction of a nitro group to a primary amine is a cornerstone transformation in organic synthesis, yet it can be fraught with challenges. Low conversion rates are a common frustration for researchers in both academic and industrial settings. This guide is designed to provide a systematic approach to diagnosing and resolving these issues, grounded in mechanistic principles and field-proven experience.
Troubleshooting Guide
The key to resolving low conversion is a logical, step-by-step investigation of the reaction components and parameters. This guide follows a diagnostic workflow to help you pinpoint the root cause of the problem efficiently.
Primary Issue: My nitro reduction reaction shows low or incomplete conversion. Where do I start?
When a reaction stalls or yields are disappointingly low, it's essential to avoid random changes. A systematic approach, starting with the most likely culprits, will save time and resources. The following workflow provides a structured path for your investigation.
Caption: A systematic workflow for troubleshooting low conversion in nitro reduction reactions.
Troubleshooting the Catalyst
Q1a: How can I tell if my catalyst is the problem?
A1a: Catalyst activity is paramount, especially for heterogeneous catalysts like Palladium on Carbon (Pd/C). Catalysts can lose activity over time due to improper storage, handling, or deactivation during the reaction.
-
Cause & Effect: A catalyst with low activity will not efficiently facilitate the transfer of hydrogen (or electrons) to the nitro group, leading to a sluggish or stalled reaction. For instance, Pd/C can become pyrophoric, and improper handling can lead to oxidation, reducing its efficacy. The aniline product itself can sometimes poison the catalyst, hindering the reaction's progress[1].
-
Solution: Always test a new batch of catalyst or a catalyst that has been stored for a long time on a simple, reliable substrate like nitrobenzene before using it for a complex or valuable substrate. If activity is low, procure a fresh batch of catalyst. For heterogeneous catalysts, ensure they are handled under an inert atmosphere (e.g., nitrogen or argon) if specified by the manufacturer.
Q1b: I'm using a fresh catalyst, but the reaction is still slow. What else could be wrong?
A1b: Insufficient catalyst loading can be a simple but overlooked issue. While catalytic amounts are required, "catalytic" can range from 0.1 mol% to 10 mol% or higher depending on the substrate and reaction conditions.
-
Cause & Effect: The reaction rate is often directly proportional to the amount of active catalyst surface area available. If the loading is too low for a challenging substrate, the turnover frequency may not be high enough to complete the reaction in a reasonable timeframe.
-
Solution: Increase the catalyst loading in a stepwise manner (e.g., from 1 mol% to 5 mol%, then 10 mol%). Monitor the reaction progress. If the rate increases significantly with higher loading, your initial amount was likely insufficient. Be aware that excessively high loadings can sometimes lead to side reactions and are not economical for large-scale processes[2].
Troubleshooting Reagents and the Hydrogen Source
Q2a: My reaction uses a chemical hydrogen donor (transfer hydrogenation). Could it be the issue?
A2a: Yes, the stability and quality of the hydrogen donor are critical. Common transfer hydrogenation agents like ammonium formate or hydrazine can decompose upon storage.[3] Similarly, reagents like sodium borohydride can degrade with exposure to moisture.[2]
-
Cause & Effect: A decomposed or low-purity reducing agent means there is less "active" hydrogen available to effect the reduction, leading to incomplete conversion.
-
Solution: Use fresh, high-quality reagents.[4] If using sodium borohydride, ensure it is a fine, free-flowing powder, not clumped (a sign of moisture exposure). For hydrazine, it is often best to use a freshly opened bottle.
Q2b: I'm using H₂ gas for the hydrogenation. What should I check?
A2b: Inadequate hydrogen pressure or delivery can starve the reaction.
-
Cause & Effect: Catalytic hydrogenation is a three-phase reaction (solid catalyst, liquid solution, gaseous hydrogen). The reaction rate depends on the concentration of dissolved hydrogen, which is governed by the applied pressure. If the pressure is too low or there is a leak in the system, the catalyst surface will not be saturated with hydrogen, slowing or stopping the reduction.
-
Solution:
-
Check for Leaks: Ensure your reaction vessel (e.g., Parr shaker, autoclave) is properly sealed and pressure-tested.
-
Increase Pressure: For difficult reductions, increasing the H₂ pressure can significantly improve the reaction rate and drive it to completion.[5]
-
Purge the System: Before introducing hydrogen, thoroughly purge the reaction vessel with an inert gas (like nitrogen or argon) to remove all oxygen, which can deactivate some catalysts. Then, purge with H₂ gas to ensure the headspace is pure hydrogen.
-
Troubleshooting Reaction Conditions
Q3a: Does temperature matter for nitro reductions?
A3a: Temperature is a critical parameter that can dramatically affect the reaction rate.
-
Cause & Effect: While many nitro reductions proceed smoothly at room temperature, some sterically hindered or electronically deactivated substrates require heating to overcome the activation energy barrier.[4]
-
Solution: If your reaction is sluggish at room temperature, try increasing the temperature incrementally (e.g., to 40 °C, then 60 °C). Monitor the reaction for both conversion of starting material and the formation of byproducts, as higher temperatures can sometimes reduce selectivity.[4]
Q3b: My reaction is heterogeneous (e.g., using Pd/C). How important is stirring?
A3b: For heterogeneous reactions, efficient stirring is absolutely critical for good mass transfer.
-
Cause & Effect: The reaction occurs on the surface of the solid catalyst. If stirring is inadequate, the catalyst may settle at the bottom of the flask, and the dissolved hydrogen and nitro compound will not be able to reach the active sites efficiently. This creates a "mass transfer-limited" reaction, which will be slow regardless of catalyst activity or temperature.
-
Solution: Use a stir bar or overhead stirrer that creates a vortex and ensures the catalyst particles are well-suspended throughout the solvent. For larger-scale reactions, mechanical stirring is often superior to magnetic stirring.
Q3c: Could the solvent be the problem?
A3c: Yes, poor solubility of the nitro compound can severely limit the reaction rate. [4]
-
Cause & Effect: If the starting material is not fully dissolved in the reaction solvent, the reaction can only proceed as fast as the solid material dissolves. This is a common cause of reactions stalling after an initial period of conversion.
-
Solution: Choose a solvent system in which your starting material is fully soluble at the reaction temperature. Protic solvents like ethanol and methanol are common choices for catalytic hydrogenations.[4] For very nonpolar substrates, THF or co-solvent systems like EtOH/water or ethyl acetate may be necessary.[4]
| Solvent Class | Examples | Recommended For | Considerations |
| Protic | Methanol, Ethanol, Water | General purpose, good for many substrates | Can participate in the reaction; good for dissolving salts like ammonium formate. |
| Aprotic Polar | THF, Ethyl Acetate, Acetone | Hydrophobic or less polar substrates | Ensure they are pure and dry; check for compatibility with the reducing agent. |
| Aprotic Nonpolar | Toluene, Hexane | Very nonpolar substrates | Often poor solvents for catalysts and hydrogen donors; use with caution. |
Frequently Asked Questions (FAQs)
Q1: I'm observing significant amounts of side products like hydroxylamines or azoxy compounds. How can I improve selectivity for the amine?
A1: The reduction of a nitro group is a stepwise process that proceeds through nitroso and hydroxylamine intermediates. The formation of side products often occurs when these intermediates react with each other or the starting material before they can be fully reduced to the amine.
Caption: Simplified reaction pathway for nitro reduction, showing key intermediates and a common side reaction.
-
Explanation: As shown in the diagram, the nitroso (R-NO) and hydroxylamine (R-NHOH) species are key intermediates.[1] If the final reduction step from hydroxylamine to the amine is slow, the hydroxylamine can condense with the nitroso intermediate to form an azoxy compound.
-
Solutions:
-
Ensure Sufficient Reductant: Make sure you have an adequate amount of your hydrogen source (H₂ gas or chemical donor) to drive the reaction to completion.
-
Optimize Catalyst/Conditions: A more active catalyst or more forcing conditions (higher temperature/pressure) can accelerate the final reduction step, minimizing the lifetime of the reactive intermediates.
-
Change the Reducing System: Some reducing systems are known to be more prone to forming intermediates. For example, using LiAlH₄ for aromatic nitro reductions often yields azo compounds, while catalytic hydrogenation is typically more selective for the amine.[1]
-
Q2: My substrate has other reducible functional groups (e.g., halogens, double bonds). How can I selectively reduce only the nitro group?
A2: This is a common challenge requiring careful selection of the catalyst and reaction conditions.
-
Cause & Effect: Many powerful reducing systems are not chemoselective. For example, standard catalytic hydrogenation with Pd/C and H₂ can also reduce alkenes, alkynes, and carbonyls, and can cause dehalogenation (C-X bond cleavage).[1][5]
-
Solutions:
-
Catalyst Choice: Some catalysts are inherently more selective. For instance, iron-based catalysts are often excellent for selective nitro group reduction in the presence of other sensitive groups.[5][6] Platinum- and nickel-based catalysts may also offer different selectivity profiles compared to palladium.
-
Transfer Hydrogenation: Using a hydrogen donor like ammonium formate with Pd/C is often milder and can be more chemoselective than high-pressure H₂ gas.[3]
-
Catalyst Poisons/Additives: In some cases, adding a small amount of a catalyst "poison" (like a nitrogen-containing compound) can selectively inhibit reactions like dehalogenation while still allowing the nitro reduction to proceed.[5]
-
Q3: The reaction starts but then stops completely, even with plenty of time. What's happening?
A3: This "stalling" phenomenon usually points to one of three issues:
-
Catalyst Deactivation: The catalyst has been poisoned or has degraded under the reaction conditions. See Q1a.
-
Reagent Depletion: The limiting reagent (often the hydrogen donor in transfer hydrogenation) has been fully consumed before the nitro compound. Perform a stoichiometric check and consider adding more of the reducing agent.[7]
-
Solubility Issue: The product amine (or its salt) may be precipitating out of the solution and coating the catalyst, blocking its active sites. Alternatively, the starting material may not be fully soluble.[4] Try a different solvent system or run the reaction at a higher dilution or temperature.
Experimental Protocols
Protocol 1: Small-Scale Test for Catalyst Activity
This protocol is designed to quickly verify the activity of a heterogeneous catalyst (e.g., 10% Pd/C) using a standard substrate.
-
Setup: To a small, clean reaction vial equipped with a magnetic stir bar, add nitrobenzene (1.0 mmol).
-
Catalyst Addition: Under a gentle stream of nitrogen, add the catalyst (1-2 mol%, ~10-20 mg for 10% Pd/C).
-
Solvent: Add a suitable solvent (e.g., 5 mL of methanol or ethanol) in which the nitrobenzene is soluble.
-
Hydrogen Source:
-
For H₂ Gas: Seal the vial, purge with nitrogen, then carefully inflate a balloon with H₂ gas and attach it to the vial via a needle.
-
For Transfer Hydrogenation: Add ammonium formate (4-5 mmol).
-
-
Reaction: Stir the mixture vigorously at room temperature.
-
Monitoring: After 1-2 hours, take a small aliquot, filter it through a small plug of celite in a pipette to remove the catalyst, and analyze by TLC or LC-MS.
-
Expected Result: A properly active catalyst should show >95% conversion of nitrobenzene to aniline within this timeframe. If conversion is low, the catalyst is likely inactive.
References
-
Department of Chemistry, University of Rochester. Troubleshooting: How to Improve Yield. [Link]
-
Williams, F. E., et al. (2021). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. PMC, NIH. [Link]
-
Guo, W., et al. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. Royal Society of Chemistry. [Link]
-
Organic Chemistry Portal. Amine synthesis by nitro compound reduction. [Link]
-
Kumar, S., & Maurya, S. K. (2025). Selective and sustainable nitro reduction and reductive N-alkylation using a recyclable V2O5/TiO2 catalyst for amine synthesis. Materials Advances (RSC Publishing). [Link]
-
Smith, W. B., et al. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education, ACS Publications. [Link]
-
Ashenhurst, J. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Master Organic Chemistry. [Link]
-
Benaglia, M., et al. (2016). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. ACS Publications. [Link]
-
ACS GCI Pharmaceutical Roundtable. Nitro Reduction. [Link]
-
Organic Chemistry Portal. Nitro Reduction - Common Conditions. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00531G [pubs.rsc.org]
- 3. Selective and sustainable nitro reduction and reductive N -alkylation using a recyclable V 2 O 5 /TiO 2 catalyst for amine synthesis - Materials Advances (RSC Publishing) DOI:10.1039/D5MA00711A [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 7. Troubleshooting [chem.rochester.edu]
Minimizing side products in Ethyl 3-amino-4-nitrobenzoate synthesis
Topic: Minimizing Side Products & Process Optimization Ticket ID: CHEM-SUP-8821 Status: Open Analyst: Senior Application Scientist
Executive Summary
The synthesis of Ethyl 3-amino-4-nitrobenzoate (CAS: 20576-43-4) presents a unique set of challenges compared to its isomer, Ethyl 4-aminobenzoate (Benzocaine).[1] The ortho-positioning of the amino and nitro groups creates a strong intramolecular hydrogen bond (pseudo-ring), which significantly alters solubility and reactivity.
This guide addresses the three most common failure modes reported by researchers: incomplete esterification , oxidative degradation (coloration) , and oligomerization .
Module 1: The "Stalled Reaction" (Incomplete Conversion)
User Query:
"I am using standard Fischer esterification (EtOH +
Root Cause Analysis:
The equilibrium constant (
Troubleshooting Protocol:
| Variable | Recommendation | Technical Rationale |
| Catalyst Switch | Replace | |
| Water Scavenging | Add Triethyl Orthoformate | If sticking to acid catalysis, add 1.1 eq of triethyl orthoformate. It reacts irreversibly with water to form ethanol and ethyl formate, chemically drying the reaction. |
| Temperature | Limit to 60-70°C | Excessive heat promotes the oxidation of the amino group (see Module 2). |
Corrective Workflow (Thionyl Chloride Method):
-
Chill absolute ethanol (10-15 mL/g of substrate) to 0°C under
. -
Dropwise add
(1.5 - 2.0 eq) over 30 mins. Caution: Exothermic.[1] -
Add 3-amino-4-nitrobenzoic acid solid in one portion.
-
Reflux for 4-6 hours.
-
Self-Validation: Aliquot 50
L into sat. , extract with EtOAc. TLC should show <2% starting material.[1]
Module 2: Impurity Profile & Coloration (The "Red Shift")
User Query: "My product is turning a dark orange/red color during workup. NMR shows small aromatic impurity peaks."
Root Cause Analysis: The 3-amino group is susceptible to oxidation, forming azo or azoxy dimers, especially under basic conditions or prolonged exposure to air/light. The nitro group in the ortho position can also participate in photochemical rearrangements (nitro-nitrite rearrangement) if exposed to strong light.
Impurity Identification Table:
| Appearance | Probable Impurity | Origin | Prevention |
| Bright Red/Orange | Azo-dimers ( | Oxidative coupling of amine. | Sparge solvents with Argon; avoid pH > 8 during workup. |
| Brown Tar | Polyanilines | Radical polymerization. | Use radical inhibitor (rarely needed) or lower temp. |
| White Precipitate | Hydrolysis Product | Reversion to acid. | Ensure workup is neutral/mildly basic, not strongly basic. |
Critical Control Point (Workup):
-
Do NOT use strong bases (NaOH/KOH) to neutralize the reaction mixture. The localized high pH catalyzes the oxidative coupling of the free aniline.
-
Protocol: Quench the reaction by pouring onto ice. Neutralize slowly with saturated
or 10% only until pH 7-8.
Module 3: Structural Logic & Pathway Visualization
The following diagram illustrates the reaction pathways, highlighting the "Safe Route" versus the "Side Product Traps."
Caption: Reaction pathway analysis for Ethyl 3-amino-4-nitrobenzoate, identifying critical control points for water removal and oxidation prevention.
Module 4: Validated Experimental Protocol
Method: Thionyl Chloride Mediated Esterification Scale: 10 mmol (approx. 1.82 g of starting acid)
-
Setup: Flame-dried 100 mL Round Bottom Flask (RBF), magnetic stir bar, reflux condenser with
drying tube or balloon. -
Activation: Add 30 mL absolute Ethanol . Cool to 0°C in an ice bath.
-
Reagent Addition: Add 1.5 mL Thionyl Chloride (20 mmol) dropwise via syringe. Note: Evolution of HCl gas; ensure venting.
-
Substrate Addition: Remove ice bath. Add 1.82 g 3-amino-4-nitrobenzoic acid .
-
Reaction: Heat to reflux (approx. 78°C) for 4 hours.
-
Checkpoint: Spot TLC (Ethyl Acetate:Hexane 1:1). Product
~0.6, Starting Material < 0.1 (streaks).
-
-
Workup:
-
Purification: If the color is dark, filter through a short pad of silica gel using 20% EtOAc/Hexane to remove polar oxidation byproducts.
References
-
BenchChem Technical Support. (2025).[2] Synthesis of Methyl 3-(methylamino)-4-nitrobenzoate - Troubleshooting Guide. BenchChem.[1][2] Link
- Cohen, J. B., & Raper, H. S. (1904). The reduction of o-nitrobenzoic acid. Journal of the Chemical Society, Transactions.
-
Master Organic Chemistry. (2019). Thionyl Chloride (SOCl2) and Conversion of Carboxylic Acids.[4][5][6]Link
-
Organic Syntheses. (1928). Ethyl p-aminobenzoate (Benzocaine) - General Esterification Protocols. Org.[1][7][8][9] Synth. 1928, 8, 66. Link
-
Smith, M. B. (2020).[10] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition. Wiley-Interscience. (Mechanism of Fischer Esterification and Amine Oxidation).
(Note: While specific patents exist for the exact isomer, general protocols for aminobenzoate esterification are chemically equivalent and more widely accessible for troubleshooting standard lab procedures.)
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. US2766273A - Esterification of acids - Google Patents [patents.google.com]
- 8. RU2203885C2 - Method of synthesis of para-aminobenzoic acid ethyl ester - Google Patents [patents.google.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purification of Ethyl 3-amino-4-nitrobenzoate via Recrystallization
Welcome to the dedicated technical support guide for the purification of Ethyl 3-amino-4-nitrobenzoate. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-proven insights into the recrystallization of this compound. Here, we address common challenges and provide practical, evidence-based solutions to streamline your purification workflow.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of recrystallizing Ethyl 3-amino-4-nitrobenzoate?
Recrystallization is a critical purification technique used to remove impurities from a solid sample. For Ethyl 3-amino-4-nitrobenzoate, which is often synthesized, the crude product can contain unreacted starting materials, by-products, and other contaminants. The process involves dissolving the impure solid in a suitable hot solvent and allowing it to cool, whereupon the desired compound selectively crystallizes, leaving the impurities dissolved in the surrounding solution (mother liquor). The primary goal is to obtain a product with high purity, which can be assessed by a sharp melting point and the absence of impurities in analytical tests like NMR or chromatography.
Q2: How do I select an appropriate solvent for the recrystallization of Ethyl 3-amino-4-nitrobenzoate?
The ideal solvent for recrystallization should exhibit a steep solubility curve for the compound of interest. This means Ethyl 3-amino-4-nitrobenzoate should be highly soluble in the solvent at its boiling point but sparingly soluble at room temperature or below.[1] This differential solubility is key to achieving a high recovery of the purified product.[1]
Given the polar nature of Ethyl 3-amino-4-nitrobenzoate, stemming from its amino and nitro functional groups, polar solvents are generally a good starting point.[1] For structurally similar compounds like methyl 3-nitrobenzoate, an ethanol/water mixture is often effective.[2][3] Therefore, a mixed solvent system, such as ethanol-water or methanol-water, is a promising choice.
Q3: When is a mixed solvent system the right choice?
A mixed solvent system is ideal when no single solvent provides the desired solubility characteristics.[1] This is often the case when a compound is highly soluble in one solvent (a "good" solvent) even at low temperatures, and poorly soluble in another (a "poor" solvent) even at high temperatures. By creating a mixture, you can fine-tune the polarity and solvating power to achieve the optimal solubility profile for recrystallization.
Q4: What is the expected melting point of pure Ethyl 3-amino-4-nitrobenzoate?
The reported melting point for Ethyl 4-amino-3-nitrobenzoate (an isomer of the target compound) is 132°C. A sharp melting point range (typically within 1-2°C) is a good indicator of high purity. A broad or depressed melting point suggests the presence of impurities.
Troubleshooting Guide
This section addresses specific issues you may encounter during the recrystallization of Ethyl 3-amino-4-nitrobenzoate.
| Problem | Potential Cause(s) | Solution(s) |
| "Oiling Out" (Product separates as a liquid instead of crystals) | The melting point of the compound is lower than the boiling point of the solvent.[3] The solution is supersaturated with impurities. | Re-heat the solution to dissolve the oil. Add a small amount of the "good" solvent to decrease the saturation. Allow the solution to cool more slowly. Consider using a solvent with a lower boiling point. |
| No Crystals Form Upon Cooling | The solution is not sufficiently saturated (too much solvent was used). The solution is supersaturated. | If the solution is clear: 1. Try scratching the inside of the flask with a glass rod to create nucleation sites. 2. Add a "seed crystal" of the pure compound. 3. If too much solvent is suspected, gently evaporate some of it and allow the solution to cool again. |
| Low Yield of Recovered Crystals | Too much solvent was used, leading to significant loss of the product in the mother liquor. The crystals were washed with a solvent in which they are too soluble. Premature crystallization occurred during hot filtration. | 1. Before recrystallization, perform small-scale solubility tests to determine the optimal solvent amount. 2. When washing the crystals, use a minimal amount of ice-cold solvent. 3. To prevent premature crystallization during hot filtration, pre-heat the funnel and filter paper. |
| Product is Discolored | Presence of colored impurities. Decomposition of the product at high temperatures. | 1. Add a small amount of activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration. 2. Avoid prolonged heating of the solution. |
Solvent Selection and Properties
The choice of solvent is paramount for successful recrystallization. Below is a table of common solvents and their relevant properties to aid in your selection process. For Ethyl 3-amino-4-nitrobenzoate, consider starting with alcohols or alcohol/water mixtures.
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Ethanol | 78 | Polar | A good starting point, often used in a mixture with water for similar compounds. |
| Methanol | 65 | Polar | Similar to ethanol, but with a lower boiling point. |
| Ethyl Acetate | 77 | Moderately Polar | Can be a good choice, potentially in a mixed system with a non-polar solvent like hexane. |
| Toluene | 111 | Non-polar | Less likely to be a primary solvent due to the polarity of the target compound, but could be used in a mixed system. |
| Hexane | 69 | Non-polar | Likely to be a poor solvent on its own, but useful as an "anti-solvent" in a mixed system with a more polar solvent. |
| Water | 100 | Very Polar | The compound is likely to have low solubility in water alone, making it a good "anti-solvent" in a mixture with an alcohol. |
Experimental Protocol: Recrystallization of Ethyl 3-amino-4-nitrobenzoate
This protocol provides a general workflow. The exact solvent and volumes should be optimized based on small-scale trials.
1. Solvent Selection (Small-Scale Test): a. Place a small amount (e.g., 20-30 mg) of the crude Ethyl 3-amino-4-nitrobenzoate into a test tube. b. Add a few drops of the chosen solvent (e.g., ethanol). c. Observe the solubility at room temperature. The compound should be sparingly soluble. d. Gently heat the test tube. The compound should fully dissolve. e. Allow the solution to cool to room temperature, then place it in an ice bath. A good yield of crystals should form. f. If the compound is too soluble in the chosen solvent at room temperature, consider a less polar solvent or a mixed solvent system. If it is insoluble even when hot, choose a more polar solvent.
2. Recrystallization Procedure: a. Place the crude Ethyl 3-amino-4-nitrobenzoate in an Erlenmeyer flask. b. Add a minimal amount of the chosen hot solvent (e.g., ethanol) to just dissolve the solid. It is crucial to use the minimum amount of hot solvent to ensure a good recovery. c. If using a mixed solvent system (e.g., ethanol/water), dissolve the compound in the "good" solvent (ethanol) first. Then, add the "poor" solvent (water) dropwise until the solution becomes slightly cloudy. Re-heat to obtain a clear solution. d. If colored impurities are present, add a small amount of activated charcoal and heat the solution for a few minutes. e. Perform a hot gravity filtration to remove any insoluble impurities and activated charcoal. f. Allow the filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. g. Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation. h. Collect the crystals by vacuum filtration using a Büchner funnel. i. Wash the crystals with a small amount of ice-cold solvent. j. Dry the crystals thoroughly, then determine their weight and melting point to assess purity and yield.
Logical Workflow for Solvent Selection
The following diagram illustrates the decision-making process for selecting a suitable recrystallization solvent.
Caption: Decision-making workflow for selecting a recrystallization solvent.
References
- BenchChem. (2025). Technical Support Center: Synthesis of Methyl 3-(methylamino)-4-nitrobenzoate.
- Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate.
- Google Patents. (n.d.). US4304925A - Process for purifying esters.
- University of Rochester Department of Chemistry. (n.d.).
- BenchChem. (2025). Technical Support Center: Synthesis of Methyl 3-(methylamino)
- Wired Chemist. (n.d.).
- BenchChem. (2025).
- Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester.
- ResearchGate. (2017).
- University of California, Los Angeles. (n.d.).
- Sci-Hub. (n.d.).
- ResearchGate. (2018). Will my product recrystallize?.
- Reddit. (2020).
- Stack Exchange. (n.d.).
- Wired Chemist. (n.d.).
- Sigma-Aldrich. (n.d.).
- Chemsrc. (2025).
- Echemi. (2026).
- ChemicalBook. (2026).
- Guidechem. (n.d.).
- PubChem. (n.d.).
- ResearchGate. (n.d.). Appendix A.
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Unveiling Molecular Fingerprints: A Comparative FTIR Analysis of Ethyl 3-amino-4-nitrobenzoate
For researchers and professionals in drug development, the precise characterization of molecular structures is paramount. Ethyl 3-amino-4-nitrobenzoate, a key intermediate in the synthesis of various pharmaceutical compounds and dyes, presents a unique spectroscopic challenge due to its trifunctional substitution on a benzene ring. This guide provides an in-depth analysis of its Fourier-Transform Infrared (FTIR) spectrum, offering a comparative framework against structurally related molecules. By understanding the subtle shifts and characteristic absorbances, scientists can confidently verify the identity, purity, and structural integrity of this vital compound.
The power of FTIR spectroscopy lies in its ability to probe the vibrational modes of chemical bonds.[1][2][3] Each functional group within a molecule absorbs infrared radiation at a characteristic frequency, creating a unique spectral "fingerprint." In Ethyl 3-amino-4-nitrobenzoate, the interplay between the electron-donating amino group, the electron-withdrawing nitro group, and the conjugating ester group creates a complex but interpretable spectrum. This guide will dissect this fingerprint, comparing it with simpler analogs to illuminate the specific contribution of each functional group.
Deciphering the Spectrum of Ethyl 3-amino-4-nitrobenzoate
The FTIR spectrum of Ethyl 3-amino-4-nitrobenzoate is best understood by dissecting the molecule into its constituent parts: the primary aromatic amine, the aromatic nitro group, the ethyl ester, and the substituted aromatic ring.
-
Amino (N-H) Vibrations: As a primary amine, the -NH₂ group gives rise to two distinct stretching vibrations in the 3500-3300 cm⁻¹ region: an asymmetric stretch at a higher wavenumber and a symmetric stretch at a lower one.[4][5] These are typically sharp to medium peaks. Additionally, a characteristic N-H scissoring (bending) vibration is expected in the 1640-1560 cm⁻¹ region.[6]
-
Nitro (NO₂) Vibrations: The nitro group is one of the most easily identifiable functionalities in an IR spectrum, producing two very strong and distinct bands.[7] The asymmetric N-O stretch appears in the 1550-1475 cm⁻¹ range for aromatic compounds, while the symmetric stretch is found between 1360-1290 cm⁻¹.[8]
-
Ester (C=O & C-O) Vibrations: The ester group is characterized by a strong, sharp carbonyl (C=O) stretching band. For aromatic esters, where the carbonyl is conjugated with the benzene ring, this peak typically appears between 1730-1715 cm⁻¹.[9][10] This is a lower frequency compared to saturated esters (1750-1735 cm⁻¹) due to the resonance effect, which slightly weakens the C=O double bond.[9] Furthermore, esters exhibit two distinct C-O stretching bands in the 1300-1000 cm⁻¹ region, which can be thought of as the C(=O)-O and O-C (ethyl) stretches.[2][11]
-
Aromatic Ring Vibrations: The benzene ring itself contributes to the spectrum with C-H stretching vibrations typically appearing just above 3000 cm⁻¹.[1] Aromatic C=C stretching bands occur in the 1600-1450 cm⁻¹ region. Critically, the pattern of C-H out-of-plane (OOP) bending in the 900-690 cm⁻¹ region can provide valuable information about the substitution pattern on the ring.
The following diagram illustrates the key functional groups within the molecule responsible for its characteristic IR absorptions.
Caption: Key functional groups of Ethyl 3-amino-4-nitrobenzoate.
A Comparative Guide to Spectral Interpretation
To truly appreciate the spectral features of Ethyl 3-amino-4-nitrobenzoate, it is instructive to compare its expected peaks with those of simpler, structurally related molecules. This comparison allows for the unambiguous assignment of vibrational modes and highlights the electronic effects of the substituents on each other.
| Vibrational Mode | Ethyl 3-amino-4-nitrobenzoate (Expected, cm⁻¹) | 4-Nitroaniline (cm⁻¹)[12][13] | Ethyl Benzoate (cm⁻¹)[9] | Ethyl 4-nitrobenzoate (cm⁻¹) |
| N-H Asymmetric Stretch | ~3480 | 3484 | N/A | N/A |
| N-H Symmetric Stretch | ~3370 | 3355 | N/A | N/A |
| Aromatic C-H Stretch | >3000 | >3000 | >3000 | >3000 |
| C=O Ester Stretch | ~1715 - 1725 | N/A | 1726 | ~1720 |
| N-H Bend (Scissoring) | ~1630 | 1639 | N/A | N/A |
| Aromatic C=C Stretch | ~1600, ~1470 | ~1598 | ~1600, ~1450 | ~1600, ~1460 |
| NO₂ Asymmetric Stretch | ~1520 - 1530 | 1506 | N/A | ~1525 |
| NO₂ Symmetric Stretch | ~1340 - 1350 | 1310 | N/A | ~1347 |
| C-O Ester Stretches | ~1280, ~1100 | N/A | ~1270, ~1110 | ~1275, ~1105 |
Analysis of Comparative Data:
-
Influence of the Ester Group: Comparing Ethyl 3-amino-4-nitrobenzoate with 4-Nitroaniline reveals the addition of the strong C=O stretch (~1720 cm⁻¹) and the two C-O stretches in the fingerprint region.
-
Influence of Amino and Nitro Groups: Comparing the target molecule with Ethyl Benzoate demonstrates the appearance of the characteristic N-H and NO₂ stretching bands. The position of the C=O stretch in Ethyl 3-amino-4-nitrobenzoate is expected to be at a slightly lower wavenumber than in Ethyl Benzoate due to the complex interplay of the electron-donating amino group and the electron-withdrawing nitro group influencing the ring's conjugation with the carbonyl.
-
Positional Isomerism: The comparison with Ethyl 4-nitrobenzoate is particularly insightful. The key difference is the presence of the amino group and the relative positions of the substituents. The strong electron-donating effect of the amino group ortho to the nitro group and meta to the ester in our target molecule will subtly shift the frequencies of both the NO₂ and C=O stretches compared to the para-substituted analog.
Experimental Protocol: Acquiring a High-Quality FTIR Spectrum
To ensure the data is reliable and reproducible, a standardized experimental protocol is essential. The following describes a common method for analyzing solid samples using an FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
Objective: To obtain a high-quality infrared spectrum of a solid organic compound for functional group identification and comparison.
Materials:
-
FTIR Spectrometer equipped with an ATR accessory (e.g., diamond or germanium crystal).
-
Solid sample of Ethyl 3-amino-4-nitrobenzoate.
-
Micro-spatula.
-
Cleaning solvent (e.g., Isopropanol or Ethanol).
-
Lint-free laboratory wipes.
Methodology:
-
System Preparation: Ensure the FTIR spectrometer has been powered on and allowed to stabilize according to the manufacturer's instructions.
-
Background Spectrum Acquisition:
-
Clean the ATR crystal surface thoroughly with a lint-free wipe dampened with isopropanol to remove any residues. Allow the solvent to fully evaporate.
-
Acquire a background spectrum. This crucial step measures the ambient atmosphere (CO₂, H₂O) and the instrument's own optical characteristics, which will be subtracted from the sample spectrum.
-
-
Sample Application:
-
Place a small amount (typically 1-5 mg) of the solid Ethyl 3-amino-4-nitrobenzoate powder onto the center of the ATR crystal using a clean micro-spatula.
-
Lower the ATR press arm and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. Insufficient contact is a common source of poor-quality spectra.
-
-
Sample Spectrum Acquisition:
-
Collect the sample spectrum. Typical parameters involve co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.
-
-
Data Processing & Cleaning:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
If necessary, apply an ATR correction to the data to account for the wavelength-dependent depth of penetration of the IR beam.
-
After analysis, raise the press arm, remove the sample powder, and clean the ATR crystal meticulously as described in step 2.
-
The following diagram outlines this self-validating workflow.
Caption: Standard workflow for FTIR analysis using an ATR accessory.
Conclusion
The FTIR spectrum of Ethyl 3-amino-4-nitrobenzoate provides a rich source of structural information. The characteristic dual peaks of the primary amine, the strong symmetric and asymmetric stretches of the nitro group, and the powerful carbonyl absorption of the aromatic ester combine to form a unique molecular fingerprint. By understanding the expected positions of these key bands and leveraging comparative analysis with simpler molecules, researchers can confidently identify this compound and gain deeper insights into the electronic interactions governing its vibrational properties. This guide serves as a foundational reference for professionals who rely on precise and accurate spectroscopic characterization in their synthetic and analytical workflows.
References
-
Taylor & Francis Online. (n.d.). Synthesis, Spectroscopic (FTIR, FT-Raman and UV-Vis), Structural Investigation, Chemical Reactivity, AIM, NBO, NLO, Hirshfeld Analysis of 4-Aminobenzoic Acid Pyrazinoic Acid. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectrum of 4-methyl-3-nitrobenzoic acid: (a) Observed; (b) Calculated with B3LYP/6-311++G basis set. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b) 4,4-diaminophenylbenzoate. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectra to determine the amine functional groups on urea.... Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectra of parent 4-Nitrobenzoic acid and Ethyl 4-nitrobenzoate.... Retrieved from [Link]
-
Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectra of a 4-nitroaniline, b P4-NA, c PVA, d P4-NA/PVA.... Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectra of p-nitroaniline (a) control and (b) treated. Retrieved from [Link]
-
NIST. (n.d.). p-Nitroaniline. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Ethyl 4-ethylamino-3-nitrobenzoate. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). The effect of POPC acyl chains packing by aromatic amino acid methyl esters investigated by ATR-FTIR combined with QM calculations. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Nitro Groups. Retrieved from [Link]
-
Spectroscopy Online. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Retrieved from [Link]
-
Spectroscopy Online. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Retrieved from [Link]
-
NIST. (n.d.). Benzoic acid, 3-amino-. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]
-
Scientific Research Publishing. (n.d.). Molecular Structure, Vibrational Analysis and First Order Hyperpolarizability of 4-Methyl-3-Nitrobenzoic Acid Using Density Functional Theory. Retrieved from [Link]
-
Lambda Geeks. (2023). Difference between Primary Secondary and Tertiary Amines Via FTIR. Retrieved from [Link]
-
ResearchGate. (2022). Fourier Transform Infrared (FTIR) Spectroscopic Analysis of Amino Acid Serine for its Chiral Identification. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl benzoate. Retrieved from [Link]
-
University of Arizona. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
National Institutes of Health. (2021). Amino acid side chain contribution to protein FTIR spectra: impact on secondary structure evaluation. Retrieved from [Link]
-
Rocky Mountain Labs. (2023). Difference between Ether and Ester Bonding in FTIR Spectra. Retrieved from [Link]
-
ResearchGate. (n.d.). HNMR spectrum of ethyl 4-nitrobenzoate. Retrieved from [Link]
-
ACS Publications. (2026). Dynamic Covalent Bonding and Bridging: pH-Governed Complexation of Phenylboronic Acid-Modified Alginate with Alkyl Polyglycoside for Smart Emulsification. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
Scholars Research Library. (n.d.). FTIR spectra, Vibrational Spectroscopy of two Esters derivatives C9H10O2 and C9H9ClO2. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Ethyl 4-(2-hydroxyethylamino)-3-nitrobenzoate. Retrieved from [Link]
-
Specac. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectra of (a) m-aminobenzoic acid, (b) PABA polymer and (c) AgNPs-PABA composite. Retrieved from [Link]
-
SIELC Technologies. (n.d.). 3-Aminobenzoic Acid. Retrieved from [Link]
-
YouTube. (2020). 3 5 Vibrational modes. Retrieved from [Link]
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Technical Guide: Mass Spectrometry Fragmentation of Ethyl 3-amino-4-nitrobenzoate
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Focus: Fragmentation Mechanics, Isomer Differentiation, and Ionization Protocols
Executive Summary
Ethyl 3-amino-4-nitrobenzoate (
This guide compares the fragmentation behavior of Ethyl 3-amino-4-nitrobenzoate under Electron Ionization (EI) versus Electrospray Ionization (ESI) , highlighting the "Ortho Effect" that distinguishes it from its structural isomers (e.g., Ethyl 4-amino-3-nitrobenzoate).
Key Molecular Identifiers
| Property | Value |
| Molecular Formula | |
| Monoisotopic Mass | 210.0641 Da |
| Key Structural Motif | Ortho-positioned |
| Primary Application | Precursor for benzimidazole anthelmintics; Benzocaine derivative studies. |
Experimental Protocols (Self-Validating Systems)
To ensure reproducibility, the following protocols utilize internal standards to validate ionization efficiency.
Protocol A: Hard Ionization (GC-EI-MS)
Best for structural elucidation and fingerprinting.
-
Sample Prep: Dissolve 1 mg of analyte in 1 mL HPLC-grade Dichloromethane (DCM).
-
Inlet Conditions: Splitless injection at 250°C.
-
Column: DB-5ms or equivalent (30m x 0.25mm ID).
-
Ion Source: Electron Impact at 70 eV . Source temp: 230°C.
-
Validation: Monitor the
69, 219, 502 peaks of PFTBA (tuning standard) to ensure abundance ratios are within ±10% of NIST standards before running the sample.
Protocol B: Soft Ionization (LC-ESI-MS/MS)
Best for molecular weight confirmation and pharmacokinetic tracking.
-
Sample Prep: Dissolve to 10 µM in 50:50 Acetonitrile:Water + 0.1% Formic Acid.
-
Infusion: Direct infusion at 5 µL/min or LC gradient (C18 column).
-
Ion Source: ESI Positive Mode (
).-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 20–40 V (Optimization required to prevent in-source fragmentation).
-
-
Collision Energy (CID): Stepped gradient (15, 30, 45 eV) using Argon gas.
Fragmentation Analysis & Pathways
The fragmentation of Ethyl 3-amino-4-nitrobenzoate is governed by the stability of the aromatic core and the specific interaction between the adjacent amino and nitro groups.
The "Ortho Effect" (Mechanism of Action)
Unlike its meta- or para-isomers, the 3-amino-4-nitro arrangement facilitates an intramolecular hydrogen transfer from the amino group to the nitro oxygen. This leads to the elimination of an OH radical (
Primary Fragmentation Channels (EI Mode)
Under 70 eV EI, the molecular ion (
-
Ester Cleavage (Pathway A):
-
-Cleavage: Loss of the ethoxy radical (
, 45 Da) yields the acylium ion m/z 165 . -
McLafferty-like Rearrangement: Loss of ethylene (
, 28 Da) via a six-membered transition state, yielding the carboxylic acid radical cation m/z 182 .
-
-Cleavage: Loss of the ethoxy radical (
-
Nitro Group Loss (Pathway B):
-
Direct loss of
(46 Da) generates the amino-benzoate cation m/z 164 . -
Sequential loss of
(30 Da) and (28 Da) is common in nitro-aromatics.
-
-
Ortho-Interaction (Pathway C):
-
Loss of
(17 Da) from the nitro group (facilitated by H-transfer from the adjacent amine) yields m/z 193 . This peak is absent or significantly suppressed in isomers where the amine and nitro groups are not adjacent (e.g., Ethyl 2-amino-5-nitrobenzoate).
-
Visualization of Decay Pathways
The following diagram illustrates the mechanistic flow from the parent ion to stable fragments.
Figure 1: Mechanistic fragmentation tree for Ethyl 3-amino-4-nitrobenzoate. Pathway C (Green) is diagnostic for the ortho-substitution pattern.
Comparative Guide: Performance & Alternatives
Comparison of Ionization Techniques
Choosing the right ionization method is critical for the intended data output.[1]
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI) |
| Energy Regime | Hard (70 eV) | Soft (Thermal/Electric Field) |
| Dominant Species | Fragment Ions ( | Protonated Molecule ( |
| Sensitivity | Moderate (ng range) | High (pg range) |
| Ortho-Effect Visibility | High (Radical cation driven) | Low (Requires MS/MS CID to induce) |
| Best For | Structural Confirmation | Quantification in Plasma/Tissue |
Isomer Differentiation (The "Alternative" Analysis)
Distinguishing Ethyl 3-amino-4-nitrobenzoate from its isomer Ethyl 4-amino-3-nitrobenzoate is a common analytical challenge.
-
Ethyl 3-amino-4-nitrobenzoate (Target):
-
and
are Ortho .[2] -
Diagnostic Peak:
193 ( ) is prominent due to H-transfer. -
Mechanism: The H from the amine transfers to the nitro oxygen, eliminating OH [1].
-
and
-
Ethyl 4-amino-3-nitrobenzoate (Alternative):
-
and
are Ortho .[2] -
Differentiation: While both are ortho, the electronic environment of the ester (para vs meta to the nitro group) shifts the relative abundance of the acylium ion (
165). The para-nitro effect in the target compound (3-amino-4-nitro) destabilizes the ester slightly more than the meta-nitro effect in the alternative, often leading to higher fragmentation efficiency of the ester group in the target compound [3, 4].
-
and
References
-
Danikiewicz, W. (1998).[2] Electron Ionization-Induced Fragmentation of N-Alkyl-o-Nitroanilines: Observation of New Types of Ortho-Effects. European Journal of Mass Spectrometry. Link
-
Athula, B. A., et al. (2016).[3] Reaction pathways for fragmentation of m/z 164 ion generated from ethyl esters of aminobenzoic acid. ResearchGate.[4] Link
-
NIST Mass Spectrometry Data Center. Ethyl 3-nitrobenzoate Fragmentation Data. NIST WebBook. Link
-
Gross, J. H. (2011).[2] Mass Spectrometry: A Textbook. Fragmentation of Organic Ions and Interpretation of EI Mass Spectra. Springer. Link
Sources
A Comparative Analysis of Reactivity: Ethyl 3-amino-4-nitrobenzoate vs. Methyl 3-amino-4-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and specialty chemical synthesis, the selection of starting materials and intermediates is a critical decision that can significantly impact reaction outcomes, yields, and impurity profiles. Among the vast array of building blocks, substituted aminobenzoates are pivotal for the synthesis of a wide range of biologically active molecules. This guide provides an in-depth technical comparison of the reactivity of two closely related yet distinct compounds: Ethyl 3-amino-4-nitrobenzoate and Methyl 3-amino-4-nitrobenzoate.
By examining their structural nuances and the resulting electronic and steric effects, this document aims to equip researchers with the insights necessary to make informed decisions in their synthetic strategies. We will delve into a theoretical analysis of their reactivity and supplement this with available experimental data for related compounds to draw pertinent comparisons.
Structural and Physicochemical Properties: A Tale of Two Esters
At first glance, Ethyl 3-amino-4-nitrobenzoate and Methyl 3-amino-4-nitrobenzoate differ by a single methylene (-CH2-) unit in their ester functionality. However, this seemingly minor variation has tangible consequences for their physical and chemical properties.
Table 1: Physicochemical Properties of Ethyl 3-amino-4-nitrobenzoate and Methyl 3-amino-4-nitrobenzoate
| Property | Ethyl 3-amino-4-nitrobenzoate | Methyl 3-amino-4-nitrobenzoate |
| Molecular Formula | C9H10N2O4 | C8H8N2O4[1][2] |
| Molecular Weight | 210.19 g/mol | 196.16 g/mol [1][2] |
| Melting Point | Not available | 204-206 °C |
| Boiling Point | Not available | 392.8±22.0 °C (Predicted) |
| pKa | Not available | -2.59±0.10 (Predicted) |
| Appearance | Solid | Light yellow to yellow Solid |
Figure 1: Chemical structures of the two benzoate esters.
Theoretical Reactivity Analysis: The Impact of the Alkyl Group
The difference in the ester alkyl group—ethyl versus methyl—influences the reactivity of the entire molecule through a combination of steric and electronic effects.
Steric Hindrance
The ethyl group is sterically more demanding than the methyl group. This increased bulk can hinder the approach of reactants to adjacent functional groups.
-
At the Ester Carbonyl: Reactions involving nucleophilic attack at the carbonyl carbon of the ester, such as hydrolysis or transesterification, are expected to be slower for the ethyl ester compared to the methyl ester. The larger ethyl group provides a greater steric shield, making it more difficult for nucleophiles to access the electrophilic carbon center.
-
At the Amino Group: While the ester group is not directly adjacent to the amino group, its conformation can influence the accessibility of the amine. In certain conformations, the bulkier ethyl group could create a more crowded environment around the amino group, potentially slowing down reactions such as acylation or alkylation.
Electronic Effects
Alkyl groups are generally considered to be weakly electron-donating through an inductive effect (+I). The ethyl group has a slightly stronger +I effect than the methyl group. This subtle electronic difference can modulate the reactivity of the functional groups.
-
Nucleophilicity of the Amino Group: The stronger electron-donating nature of the ethyl group can slightly increase the electron density on the aromatic ring, which in turn can marginally enhance the nucleophilicity of the amino group. This would suggest that reactions involving the amino group as a nucleophile might be slightly faster for the ethyl ester.
-
Electrophilicity of the Carbonyl Carbon: The increased electron-donating effect of the ethyl group can slightly reduce the partial positive charge on the carbonyl carbon, making it marginally less electrophilic. This would contribute to a slower rate of nucleophilic attack at the ester carbonyl for the ethyl derivative, complementing the steric effect.
Sources
A Comparative Guide to the UV-Vis Absorption Maxima of Ethyl 3-amino-4-nitrobenzoate and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction to Aminonitrobenzoates and their Spectroscopic Importance
Ethyl aminonitrobenzoates are a class of organic compounds that feature both an electron-donating amino group (-NH₂) and an electron-withdrawing nitro group (-NO₂) attached to a benzene ring, with an ethyl ester group also present. This combination of functionalities gives rise to interesting electronic properties, making them valuable synthons in medicinal chemistry and precursors for dyestuffs. Their UV-Vis absorption spectra are of particular interest as they are sensitive to the electronic structure of the molecule and the polarity of the surrounding solvent medium—a phenomenon known as solvatochromism.
The position of the amino and nitro groups on the benzene ring relative to each other and to the ethyl carboxylate group significantly influences the extent of intramolecular charge transfer (ICT), which in turn dictates the wavelength of maximum absorption (λmax).
Comparative Analysis of UV-Vis Absorption Maxima
To understand the expected UV-Vis absorption of Ethyl 3-amino-4-nitrobenzoate, we will compare it with its structural isomers: Ethyl 4-amino-3-nitrobenzoate and Ethyl 2-amino-4-nitrobenzoate, as well as the related compound, Ethyl 4-nitrobenzoate.
| Compound | Structure | Expected λmax Range (nm) | Rationale for Absorption |
| Ethyl 3-amino-4-nitrobenzoate | ~350-390 | The amino and nitro groups are ortho to each other, allowing for strong intramolecular hydrogen bonding and significant electronic conjugation. This is expected to result in a pronounced intramolecular charge transfer band at a relatively long wavelength. | |
| Ethyl 4-amino-3-nitrobenzoate | ~330-370 | With the amino and nitro groups also ortho to each other, strong ICT is expected. The position relative to the ester group will subtly modulate the electronic transitions compared to the 3-amino-4-nitro isomer. | |
| Ethyl 2-amino-4-nitrobenzoate | ~380-420 | In this isomer, the amino group is ortho to the ester and para to the nitro group. The para-relationship between the strong donor (-NH₂) and strong acceptor (-NO₂) groups facilitates a highly efficient intramolecular charge transfer, leading to a significant bathochromic (red) shift in the absorption maximum. | |
| Ethyl 4-nitrobenzoate | ~260-290 | Lacking the strong electron-donating amino group, the ICT character is significantly reduced. The primary absorption band is due to the π → π* transitions of the nitrobenzene chromophore, occurring at a much shorter wavelength. |
The Influence of Solvent Polarity (Solvatochromism)
The UV-Vis absorption spectra of aminonitrobenzoates are expected to exhibit solvatochromism, where the position of the λmax shifts with changes in solvent polarity. This is due to the differential solvation of the ground and excited states of the molecule.
For molecules like Ethyl 3-amino-4-nitrobenzoate, the excited state is more polar than the ground state due to intramolecular charge transfer. Therefore, an increase in solvent polarity will stabilize the excited state more than the ground state, leading to a lower energy transition and a bathochromic (red) shift in the λmax. The magnitude of this shift is dependent on the specific interactions between the solute and solvent molecules, including hydrogen bonding.
Experimental Protocol for UV-Vis Spectroscopic Analysis
To empirically determine the UV-Vis absorption maxima of Ethyl 3-amino-4-nitrobenzoate and its isomers, the following protocol provides a robust and self-validating methodology.
Objective: To measure the UV-Vis absorption spectra of ethyl aminonitrobenzoate isomers in solvents of varying polarity and determine their respective λmax values.
Materials:
-
Ethyl 3-amino-4-nitrobenzoate and its isomers
-
Spectrophotometric grade solvents (e.g., n-hexane, ethyl acetate, acetonitrile, ethanol, dimethyl sulfoxide)
-
UV-Vis spectrophotometer with matched quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Stock Solution Preparation:
-
Accurately weigh a small amount (e.g., 1-5 mg) of the compound.
-
Dissolve the compound in a known volume (e.g., 10 mL) of a primary solvent in which it is highly soluble (e.g., acetonitrile) to prepare a stock solution of known concentration (typically in the range of 10⁻³ to 10⁻⁴ M). The causality behind choosing a primary solvent is to ensure complete dissolution before further dilution into a range of solvents, some of which may have lower dissolving power.
-
-
Working Solution Preparation:
-
From the stock solution, prepare a series of dilute working solutions (typically 10⁻⁵ to 10⁻⁶ M) in the different solvents to be tested. This dilution step is critical to ensure that the absorbance values fall within the linear dynamic range of the spectrophotometer (ideally between 0.1 and 1.0 absorbance units).
-
-
Spectrophotometer Setup:
-
Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes to ensure a stable output.
-
Set the wavelength range for scanning (e.g., 200-600 nm).
-
-
Blank Measurement:
-
Fill a quartz cuvette with the pure solvent that will be used for the sample measurement.
-
Place the cuvette in the reference beam of the spectrophotometer.
-
Fill another quartz cuvette with the same pure solvent and place it in the sample beam.
-
Run a baseline correction or "zero" the instrument. This step is a self-validating control, as it subtracts the absorbance of the solvent and the cuvette, ensuring that the final spectrum is solely due to the analyte.
-
-
Sample Measurement:
-
Rinse the sample cuvette with a small amount of the working solution before filling it.
-
Fill the sample cuvette with the working solution and ensure there are no air bubbles.
-
Place the sample cuvette in the sample holder of the spectrophotometer.
-
Record the absorption spectrum.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax) from the recorded spectrum.
-
Repeat the measurements for each solvent and each isomer.
-
-
Trustworthiness Check:
-
To ensure the validity of the results, prepare and measure at least three independent working solutions for each compound in each solvent. The λmax values should be highly reproducible.
-
Experimental Workflow Diagram
Caption: A flowchart illustrating the key steps in obtaining and analyzing UV-Vis absorption spectra for organic compounds.
Conclusion
The precise UV-Vis absorption maximum of Ethyl 3-amino-4-nitrobenzoate is predicted to be influenced by the intramolecular charge transfer between the ortho-positioned amino and nitro groups. Based on the analysis of its structural isomers, a λmax in the range of 350-390 nm is anticipated in moderately polar solvents, with a predictable bathochromic shift in more polar solvents. This comparative guide underscores the importance of substituent positioning on the electronic and photophysical properties of aromatic compounds. For definitive characterization, the experimental protocol outlined provides a reliable method for determining the specific absorption maxima of this and related compounds, which is crucial for their application in drug development and materials science.
References
-
PubChem. (n.d.). Ethyl 2-amino-4-nitrobenzoate. National Center for Biotechnology Information. Retrieved February 7, 2024, from [Link]
-
PubChem. (n.d.). Ethyl 3-amino-4-nitrobenzoate. National Center for Biotechnology Information. Retrieved February 7, 2024, from [Link]
-
PubChem. (n.d.). Ethyl 4-amino-3-nitrobenzoate. National Center for Biotechnology Information. Retrieved February 7, 2024, from [Link]
-
PubChem. (n.d.). Ethyl 4-nitrobenzoate. National Center for Biotechnology Information. Retrieved February 7, 2024, from [Link]
Experimental vs predicted density of Ethyl 3-amino-4-nitrobenzoate
An In-Depth Technical Guide to the Experimental and Computational Density Determination of Ethyl 3-amino-4-nitrobenzoate
For researchers, scientists, and professionals in drug development, understanding the fundamental physical properties of chemical compounds is paramount. Density, a simple ratio of mass to volume, is a critical parameter that influences everything from powder flow and tablet compression in manufacturing to reaction kinetics and quality control. This guide provides a comprehensive comparison of the experimental and predicted density of Ethyl 3-amino-4-nitrobenzoate (CAS No. 84228-43-3), a key chemical intermediate.
Ethyl 3-amino-4-nitrobenzoate and its isomers are foundational building blocks in organic synthesis. Notably, related aminobenzoate structures are precursors to widely used local anesthetics such as benzocaine.[1][2] As with any active pharmaceutical ingredient (API) or intermediate, precise characterization of its solid-state properties is essential for process development and ensuring final product consistency. This guide moves beyond a simple data listing to explore the causality behind the experimental and computational methodologies used to determine this vital property.
Part 1: Experimental Density Determination via Gas Pycnometry
The true density of a solid, particularly a crystalline powder, is a measure of the material's intrinsic density, excluding the volume of any open pores or voids between particles.[3] For this reason, the gold-standard technique is Gas Pycnometry, which provides a highly accurate and non-destructive measurement.
Causality of Method Selection: Why Gas Pycnometry?
Gas pycnometry is the preferred method for determining the true density of solid materials for several key reasons:[4][5]
-
High Accuracy and Resolution: The technique can deliver density measurements with a resolution as high as 0.0001 g/cm³, allowing for subtle batch-to-batch variations to be detected.[5]
-
Exclusion of Pore Volume: It utilizes an inert gas, typically helium, which is small enough to penetrate open pores and surface irregularities. This ensures that the measured volume corresponds only to the solid material itself, providing the "skeletal" or true density.[3]
-
Non-Destructive: The sample is not altered or destroyed during the analysis, allowing for further testing on the same batch of material.
-
Versatility: The method is applicable to a wide range of materials, including fine powders, irregularly shaped solids, and composites.[5]
The working principle is based on Archimedes' principle of fluid displacement and Boyle's Law. A known mass of the sample is placed in a sealed chamber of a known volume. The chamber is then pressurized with an inert gas. By allowing this gas to expand into a second calibrated reference chamber and measuring the resulting pressure equilibrium, the volume of the gas displaced by the solid sample can be precisely calculated.[5]
Experimental Workflow: Gas Pycnometry
The following diagram illustrates the logical flow of determining the density of Ethyl 3-amino-4-nitrobenzoate using a gas pycnometer.
Caption: Workflow for experimental density measurement using Gas Pycnometry.
Detailed Experimental Protocol
-
Instrument Calibration: Calibrate the gas pycnometer using a certified calibration sphere of known volume. This step is critical to ensure the accuracy of the instrument's internal chamber volumes.
-
Sample Preparation: Accurately weigh approximately 1-5 grams of Ethyl 3-amino-4-nitrobenzoate powder using an analytical balance. Record the mass (m). To ensure the removal of any adsorbed volatiles that could affect the measurement, dry the sample under a vacuum at a temperature well below its melting point.
-
Measurement: Place the weighed sample into the sample chamber. Seal the chamber and initiate the measurement sequence. The instrument will automatically purge the chamber with helium gas multiple times to remove air and surface contaminants.
-
Data Acquisition: The instrument will then perform a series of measurement cycles. In each cycle, it pressurizes the sample chamber, expands the gas into the reference chamber, and records the final pressure. The process is repeated until consecutive volume measurements are within a tight, user-defined tolerance.
-
Calculation: The instrument's software calculates the average sample volume (V) from the repeated measurements. The density (ρ) is then calculated using the formula: ρ = m/V.
Experimental Data Summary
| Compound Name | CAS Number | Experimental Density (g/cm³) | Method |
| Ethyl 3-amino-4-nitrobenzoate | 84228-43-3 | To be determined experimentally | Gas Pycnometry |
| Ethyl 4-amino-3-nitrobenzoate | 76918-64-4 | 1.33[6] | Not Specified |
Part 2: Computational Density Prediction via DFT
Computational chemistry offers a powerful alternative for predicting material properties before a compound is even synthesized. Density Functional Theory (DFT) is a robust quantum-mechanical modeling method used to investigate the electronic structure of many-body systems, including molecules and condensed phases.[7][8]
Causality of Method Selection: Why Density Functional Theory?
DFT is the method of choice for predicting the density of crystalline solids for several reasons:
-
Quantum Mechanical Accuracy: DFT provides a quantum-mechanical description of the electronic structure, allowing for the accurate calculation of interatomic forces and energies that govern crystal packing.[9][10]
-
Predictive Power: It can predict the most stable crystal structure (polymorph) by finding the geometric arrangement of molecules that corresponds to the lowest total energy.
-
Cost-Effectiveness: Compared to other high-level quantum chemistry methods, DFT offers a favorable balance between computational cost and accuracy, making it feasible to study complex molecular systems.[8]
The process involves creating a 3D model of the molecule and then using DFT algorithms to simulate how multiple molecules would arrange themselves in a crystal lattice. The simulation optimizes the size and shape of the unit cell—the basic repeating unit of the crystal—to find the lowest energy configuration. The density is then calculated from the mass of the atoms in the optimized unit cell and the volume of that cell.
Computational Workflow: DFT for Density Prediction
The following diagram outlines the workflow for predicting the density of a molecular crystal using DFT.
Caption: Workflow for computational density prediction using Density Functional Theory (DFT).
Computational Protocol Outline
-
Monomer Optimization: The 3D structure of a single molecule of Ethyl 3-amino-4-nitrobenzoate is computationally optimized to find its lowest energy conformation.
-
Crystal Structure Prediction: Using the optimized monomer, crystal structure prediction algorithms are employed to generate a multitude of possible crystal packing arrangements in various space groups.
-
DFT Optimization: The most promising low-energy structures from the previous step are subjected to full geometry optimization using DFT. This involves relaxing the atomic positions and the unit cell parameters until the forces on the atoms are negligible, indicating a minimum energy structure.
-
Density Calculation: From the fully optimized unit cell, the volume (V_cell) is obtained. The density (ρ) is then calculated using the formula: ρ = (Z * M) / (V_cell * N_A), where Z is the number of molecules per unit cell, M is the molar mass (210.19 g/mol )[11][12], and N_A is Avogadro's number.
Predicted Data Summary
A specific DFT-predicted density for Ethyl 3-amino-4-nitrobenzoate was not found in the surveyed literature. The table below outlines the parameters required for its calculation.
| Compound Name | CAS Number | Predicted Density (g/cm³) | Method |
| Ethyl 3-amino-4-nitrobenzoate | 84228-43-3 | To be calculated | Density Functional Theory (DFT) |
Part 3: Comparison, Analysis, and Field Insights
A direct comparison for Ethyl 3-amino-4-nitrobenzoate is not possible without experimental data. However, in a typical scenario, a small discrepancy between the experimental and predicted values is expected.
Sources of Discrepancy:
-
Temperature: Experimental measurements are performed at a specific temperature, while standard DFT calculations are often performed at a theoretical 0 K. Thermal expansion in the real material will lower its experimental density.
-
Polymorphism & Crystallinity: The DFT calculation predicts the density of a perfect, single crystal of the most stable polymorph. An experimental sample may be partially amorphous, contain defects, or consist of a different polymorph, all of which can result in a lower measured density.[3]
-
DFT Approximations: The exact functional to describe electron exchange and correlation in DFT is unknown, and approximations are used. The choice of functional can slightly affect the predicted unit cell volume and, therefore, the density.[7]
Trustworthiness and Validation: The synergy between these two approaches provides a self-validating system. A close agreement between a high-quality experimental measurement and a robust computational prediction gives strong confidence in the characterization of the material. Conversely, a significant discrepancy can provide valuable insights, suggesting the presence of a different polymorphic form or issues with sample purity or crystallinity that warrant further investigation.
For drug development professionals, this dual approach is invaluable. Computational predictions can screen potential synthesis candidates and their properties early in the discovery pipeline, saving time and resources. Experimental validation then provides the ground-truth data required for regulatory filings, process scale-up, and formulation development.
Conclusion
The determination of density for a pharmaceutical intermediate like Ethyl 3-amino-4-nitrobenzoate is a critical step in its physicochemical characterization. Gas pycnometry stands as the definitive experimental method for measuring true density, providing the accuracy and reliability needed for quality control and process development. In parallel, Density Functional Theory offers a powerful predictive tool to understand the intrinsic properties of the material from a theoretical standpoint. By understanding the principles, protocols, and potential variances of both methods, researchers and scientists can gain a comprehensive and validated understanding of their materials, accelerating the path from discovery to application.
References
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University of Pardubice. (n.d.). DENSITY DETERMINATION BY PYCNOMETER. Retrieved from [Link]
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Wikipedia. (n.d.). Density functional theory. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Ethyl 3-nitro-4-(propylamino)benzoate. Retrieved from [Link]
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MIT News. (2025, January 14). New computational chemistry techniques accelerate the prediction of molecules and materials. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 4-Ethyl-3-nitrobenzoate. PubChem. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Density functional theory across chemistry, physics and biology. Retrieved from [Link]
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ResearchGate. (n.d.). HNMR spectrum of ethyl 4-nitrobenzoate 2.2.2. Synthesis of ethyl.... Retrieved from [Link]
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Mettler-Toledo. (2019, September 6). Measure Density with a Pycnometer. YouTube. Retrieved from [Link]
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University of Melbourne. (2022, March 15). Modelling to Predict Chemical Behaviour. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Ethyl 4-amino-2-nitrobenzoate. PubChem. Retrieved from [Link]
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Covalent Metrology. (n.d.). Gas Pycnometry | Density Measurement. Retrieved from [Link]
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Fu, X., et al. (2024). A Recipe for Charge Density Prediction. arXiv. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Ethyl 4-ethyl-amino-3-nitro-benzoate. PubMed. Retrieved from [Link]
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Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
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Lead Sciences. (n.d.). Ethyl 3-amino-4-nitrobenzoate. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
